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  • Product: N,N-Dimethylpentanamide
  • CAS: 6225-06-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,N-Dimethylpentanamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N,N-Dimethylpentanamide (DMPO), a tertiary amide with significant utility in synthetic chemistry. We will move beyond a simple recitation of facts to explore the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,N-Dimethylpentanamide (DMPO), a tertiary amide with significant utility in synthetic chemistry. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthesis, the logic of its characterization, and the nuances of its application. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Molecular Identity and Physicochemical Properties

N,N-Dimethylpentanamide, also known as N,N-Dimethylvaleramide, is an organic compound classified as a tertiary amide.[1][2] Its structure features a five-carbon pentanoyl group bonded to a nitrogen atom that is further substituted with two methyl groups.[1] This substitution pattern is critical as it precludes the molecule from participating in hydrogen bonding as a donor, a key factor influencing its physical properties and reactivity.[3]

The combination of the hydrophobic pentane backbone and the polar amide functional group gives the molecule a character that allows for solubility in a range of organic solvents, while its solubility in water is limited.[1] It typically presents as a colorless to pale yellow liquid at ambient temperature.[1]

Core Identifiers
IdentifierValueSource
IUPAC Name N,N-dimethylpentanamidePubChem[2]
CAS Number 6225-06-5PubChem[2]
Molecular Formula C₇H₁₅NOCymitQuimica, PubChem[1][4]
Molecular Weight 129.20 g/mol PubChem[2][4]
Canonical SMILES CCCCC(=O)N(C)CPubChem[2]
InChIKey BNODIVYXTGTUPS-UHFFFAOYSA-NPubChem[2]
Physicochemical Data

A summary of key physical and chemical properties is presented below. These values are crucial for designing experimental setups, particularly for reaction temperature control and purification procedures.

PropertyValueSource
Melting Point -51 °CLookChem[3]
Boiling Point 141 °C (at 100 Torr)LookChem[3]
Density 0.87 g/cm³LookChem[3]
Flash Point 73.6 °CLookChem[3]
Refractive Index 1.4420 (at 25 °C)LookChem[3]
Vapor Pressure 0.444 mmHg (at 25 °C)LookChem[3]
XLogP3 1.1LookChem[3]
Hydrogen Bond Donor Count 0LookChem[3]
Hydrogen Bond Acceptor Count 1LookChem[3]

Synthesis of N,N-Dimethylpentanamide: A Protocol-Driven Approach

The synthesis of tertiary amides like DMPO is a cornerstone of organic chemistry. While several methods exist, the acylation of a secondary amine with an acyl chloride is often favored in a laboratory setting for its high efficiency and favorable kinetics. This approach is generally more reliable than the direct condensation of a carboxylic acid and an amine, which requires harsh conditions to drive the reaction to completion by removing water.[5][6]

The chosen protocol exemplifies a self-validating system: the purity and identity of the starting materials directly influence the outcome, and the final product is rigorously characterized to confirm the success of the transformation.

Synthesis Workflow: Acyl Chloride Method

Synthesis_Workflow Diagram 1: Synthesis Workflow for N,N-Dimethylpentanamide cluster_reactants Reactants & Setup cluster_reaction Reaction & Quench cluster_purification Purification & Isolation cluster_analysis Product Validation start_materials Pentoyl Chloride Dimethylamine (aq. solution) Inert Solvent (e.g., Benzene) reaction_vessel Reaction Flask in Ice Bath (0-5 °C) start_materials->reaction_vessel Charge addition Slow Addition of Pentoyl Chloride to Amine Solution reaction_vessel->addition stirring Stir at Room Temp (e.g., 2 hours) addition->stirring Exothermic Control quench Aqueous Workup (e.g., NaHCO₃ wash) stirring->quench Neutralize HCl byproduct extraction Solvent Extraction (e.g., with Ethyl Acetate) quench->extraction drying Dry Organic Layer (e.g., with MgSO₄) extraction->drying concentration Solvent Removal via Rotary Evaporation drying->concentration distillation Vacuum Distillation concentration->distillation Purify by b.p. final_product Pure N,N-Dimethylpentanamide distillation->final_product spectroscopy Characterization: ¹H NMR, ¹³C NMR, IR, MS final_product->spectroscopy Confirm Structure & Purity

Caption: Diagram 1: Synthesis Workflow for N,N-Dimethylpentanamide.

Detailed Experimental Protocol

This protocol is based on the well-established reaction between n-valeryl chloride and dimethylamine.[3]

Materials:

  • n-Valeryl chloride (Pentoyl chloride)

  • Dimethylamine (40% solution in water)

  • Benzene or other suitable inert solvent

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of dimethylamine in benzene. Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

    • Causality Insight: The reaction is exothermic. Initial cooling and slow addition of the acyl chloride are crucial to prevent side reactions and ensure controlled formation of the amide. Benzene is used as an inert solvent to homogenize the reaction mixture.[3]

  • Acylation: Add n-valeryl chloride dropwise to the stirred dimethylamine solution via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Workup and Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with water.

    • Self-Validation Check: The bicarbonate wash is critical for neutralizing the hydrochloric acid byproduct formed during the reaction. You can test the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure N,N-Dimethylpentanamide.

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow Diagram 2: Spectroscopic Validation Workflow cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_MS Mass Spectrometry (MS) Sample Purified Product Sample IR_Spec Acquire IR Spectrum Sample->IR_Spec NMR_Spec Acquire ¹H and ¹³C NMR Spectra Sample->NMR_Spec MS_Spec Acquire Mass Spectrum Sample->MS_Spec IR_Analysis Identify Key Stretches: - Strong C=O band (~1650 cm⁻¹) - C-H alkane stretches (~2870-2960 cm⁻¹) - Absence of N-H stretch (~3300 cm⁻¹) IR_Spec->IR_Analysis Conclusion Structure Confirmed: N,N-Dimethylpentanamide IR_Analysis->Conclusion NMR_Analysis Confirm Proton & Carbon Environments: - ¹H: Signals for N-methyls and pentyl chain - ¹³C: Carbonyl, N-methyl, and pentyl signals NMR_Spec->NMR_Analysis NMR_Analysis->Conclusion MS_Analysis Verify Molecular Weight: - Molecular Ion Peak (M⁺) at m/z = 129 - Analyze fragmentation pattern MS_Spec->MS_Analysis MS_Analysis->Conclusion

Caption: Diagram 2: Spectroscopic Validation Workflow.

Expected Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum is a rapid and effective tool for functional group identification. For DMPO, the most telling feature is a strong, sharp absorption band for the carbonyl (C=O) group of the tertiary amide, typically appearing around 1650 cm⁻¹.[7] Another key confirmation is the absence of N-H stretching bands (usually found around 3300 cm⁻¹), which definitively proves the tertiary nature of the amide.[7] Alkane C-H stretching bands will also be present around 2870-2960 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. The expected signals for DMPO would include:

    • Two singlets for the diastereotopic N-methyl protons (due to restricted rotation around the C-N amide bond), appearing around 2.9-3.1 ppm.

    • A triplet for the terminal methyl group of the pentyl chain (~0.9 ppm).

    • Multiplets for the three methylene (CH₂) groups of the pentyl chain, located in the upfield region (~1.3-2.3 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR by showing a signal for each unique carbon atom. Key expected signals include:

    • A downfield signal for the carbonyl carbon (~172-174 ppm).

    • Signals for the two N-methyl carbons (~35-38 ppm).

    • Signals for the carbons of the pentyl chain in the aliphatic region (~14-40 ppm).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For DMPO, the mass spectrum should show a molecular ion peak (M⁺) at an m/z value of 129, corresponding to its exact mass.[2][3] Common fragmentation patterns for amides involve alpha-cleavage adjacent to the carbonyl group.

Reactivity and Applications

N,N-Dimethylpentanamide serves primarily as a polar aprotic solvent and a synthetic intermediate.[1] Its chemical behavior is dominated by the tertiary amide functional group.

  • As a Solvent: Like its more common analogue N,N-Dimethylformamide (DMF), DMPO is a good solvent for a variety of organic and inorganic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

  • As a Synthetic Intermediate: The amide functionality itself is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid (pentanoic acid) and dimethylamine under strong acidic or basic conditions with heating. It can also be reduced to the corresponding amine (N,N-dimethylpentan-1-amine) using powerful reducing agents like lithium aluminum hydride. Its primary utility, however, is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The dimethylamide group can act as a directing group or be a precursor to other functionalities in a larger synthetic scheme.

Safety and Handling

Proper handling of N,N-Dimethylpentanamide is essential for laboratory safety. Based on available safety data, it may cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat when handling the compound.[8]

  • Ventilation: Use the chemical in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8][9]

  • First Aid:

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If irritation persists, seek medical attention.[8][9]

    • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[8][9]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

  • LookChem. (n.d.). N,N-Dimethylpentanamide. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). N,N-DIMETHYLPENTANAMIDE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of DMF as a Reagent in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80365, N,N-Dimethylpentanamide. Retrieved from [Link]

  • ChemSrc. (n.d.). N,N-Dimethylpropanamide | CAS#:758-96-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20533276, N,4-dimethylpentanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129922628, 4-Chloro-N,N-dimethylpentanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85768548, N,N-diethyl-3-methylpentanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134412803, 3-ethyl-N,N-dimethylpentanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4630307, N,N-diethyl-2-methylpentanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151479, N,N-Dimethyl-1-pentanamine. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • MDPI. (n.d.). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • YouTube. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96356670, N,N-dimethyl-5-(methylamino)pentanamide. Retrieved from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of N,N-Dimethylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Dimethylpentanamide, also known as N,N-dimethylvaleramide, is a tertiary amide with the chemical formula C₇H₁₅NO.[1] Its molecular structure features a five-carbon pentanoyl group bonded to a nitrogen atom, which is further substituted with two methyl groups. This compound serves as a valuable intermediate in various chemical syntheses and is of interest to researchers in drug discovery and development due to its solvent properties and structural motif.

This technical guide provides a comprehensive overview of the core physical properties of N,N-Dimethylpentanamide, offering a foundational understanding for its application in a laboratory setting. The information presented herein is a synthesis of established data and standardized methodologies, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective and safe utilization.

Molecular and General Properties

A summary of the fundamental molecular and physical properties of N,N-Dimethylpentanamide is presented in the table below. These values are critical for a range of applications, from reaction stoichiometry calculations to the design of purification processes.

PropertyValueSource
IUPAC NameN,N-dimethylpentanamide[1]
SynonymsN,N-Dimethylvaleramide, Pentanamide, N,N-dimethyl-[1]
CAS Number6225-06-5[1]
Molecular FormulaC₇H₁₅NO[1]
Molecular Weight129.20 g/mol [2]
AppearanceColorless to pale yellow liquid[3]

Physicochemical Data

The physicochemical properties of a compound govern its behavior in various physical and chemical processes. The following table summarizes key physicochemical data for N,N-Dimethylpentanamide.

PropertyValueConditionsSource
Density 0.87 g/cm³25°C[1]
Boiling Point 141 °C100 Torr[1]
Melting Point -51 °C[1]
Flash Point 73.6 °C[1]
Vapor Pressure 0.444 mmHg25°C[1]
Refractive Index 1.442025°C, 589.3 nm[1]
LogP 1.26480[1]

Solubility Profile

The solubility of N,N-Dimethylpentanamide is a critical parameter for its use as a solvent or a reagent in various reaction media. While quantitative experimental data is not extensively available in the literature, its structural features provide insight into its solubility characteristics.

N,N-Dimethylpentanamide is generally soluble in organic solvents.[3] Its miscibility with a range of organic solvents is attributed to its hydrocarbon backbone and the polar amide group. Due to the presence of the polar amide functionality, it is expected to have limited solubility in water.[3]

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the solubility of a compound in a specific solvent.[4]

Methodology:

  • Preparation: Add an excess amount of N,N-Dimethylpentanamide to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solute to settle. If necessary, centrifuge or filter the solution to obtain a clear, saturated solution.

  • Quantification: Carefully extract an aliquot of the saturated solution and determine the concentration of N,N-Dimethylpentanamide using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Calculation prep1 Add excess N,N-Dimethylpentanamide to solvent equil1 Agitate at constant temperature prep1->equil1 equil2 Allow to equilibrate (24-48h) equil1->equil2 sep1 Cease agitation equil2->sep1 sep2 Centrifuge or filter sep1->sep2 quant1 Analyze clear solution (GC/HPLC) sep2->quant1 quant2 Calculate solubility quant1->quant2 G Workflow for Boiling Point Determination (ASTM D1120) cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_correction Data Correction setup1 Place sample in flask with boiling chips setup2 Position thermometer setup1->setup2 heat1 Heat the flask setup2->heat1 observe1 Record temperature at steady reflux heat1->observe1 correct1 Correct for atmospheric pressure observe1->correct1

Caption: Boiling Point Determination Workflow

Density Determination (ASTM D4052)

Principle: This method utilizes a digital density meter to measure the density of a liquid.

Methodology:

  • Calibrate the digital density meter with a standard of known density (e.g., dry air and distilled water).

  • Inject a small, bubble-free sample of N,N-Dimethylpentanamide into the oscillating U-tube of the density meter.

  • The instrument measures the oscillation period of the U-tube, which is related to the density of the sample.

  • The density is displayed by the instrument, often corrected to a reference temperature.

G Workflow for Density Determination (ASTM D4052) cluster_calib Calibration cluster_measure Measurement cluster_result Result calib1 Calibrate with air and water measure1 Inject bubble-free sample calib1->measure1 measure2 Instrument measures oscillation measure1->measure2 result1 Density is displayed measure2->result1

Caption: Density Determination Workflow

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of N,N-Dimethylpentanamide. The data and methodologies presented are intended to serve as a valuable resource for scientists and researchers, facilitating the informed and safe use of this compound in a variety of research and development applications. A thorough understanding of these fundamental properties is the cornerstone of successful and reproducible scientific investigation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80365, N,N-Dimethylpentanamide. [Link]

  • LookChem. N,N-Dimethylpentanamide. [Link]

  • PubChem. 3-ethyl-N,N-dimethylpentanamide. [Link]

  • PubChem. N-ethyl-N,3-dimethylpentanamide. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • ASTM International. ASTM D1120 - 22 Standard Test Method for Boiling Point of Engine Coolants. [Link]

  • Regulations.gov. Powerplants 8 - Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

Sources

Foundational

N,N-Dimethylpentanamide synthesis routes

An In-depth Technical Guide to the Synthesis of N,N-Dimethylpentanamide Abstract N,N-Dimethylpentanamide, also known as N,N-Dimethylvaleramide, is a tertiary amide with significant utility as a polar aprotic solvent and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N,N-Dimethylpentanamide

Abstract

N,N-Dimethylpentanamide, also known as N,N-Dimethylvaleramide, is a tertiary amide with significant utility as a polar aprotic solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a pentanoyl backbone and a dimethylated nitrogen, imparts a unique combination of hydrophobicity and polarity. This guide provides a comprehensive overview of the principal synthetic routes to N,N-Dimethylpentanamide, designed for researchers and process chemists. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and compare the strategic advantages of each pathway, emphasizing scientific integrity and practical applicability.

Introduction: Chemical Profile and Applications

N,N-Dimethylpentanamide (C7H15NO) is a colorless to pale yellow liquid characterized by its high boiling point and solubility in organic solvents.[1][3] The tertiary amide functionality is notably stable to hydrolysis compared to esters or acid anhydrides, a feature that is advantageous in many synthetic applications. Its primary roles in the chemical industry are as a specialized solvent and as a versatile building block for more complex molecules.[1]

PropertyValue
Molecular Formula C7H15NO
Molar Mass 129.20 g/mol [2]
CAS Number 6225-06-5[2]
Boiling Point 141°C (at 100 Torr)[3]
Density 0.87 g/cm³[3]
Appearance Colorless to pale yellow liquid[1]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of N,N-Dimethylpentanamide is predominantly achieved through two robust and scalable chemical transformations. The choice between these routes is dictated by factors such as raw material cost, desired purity, reaction kinetics, and environmental considerations (atom economy).

  • Route A: Acylation of Dimethylamine with Pentanoyl Chloride. This is the classical, high-efficiency pathway leveraging a highly reactive acyl chloride.

  • Route B: Direct Catalytic Amidation of Pentanoic Acid. This modern approach offers improved atom economy and avoids the use of halogenated intermediates, aligning with green chemistry principles.

G cluster_0 Core Synthesis Pathways cluster_1 Route B: Direct Amidation cluster_2 Route A: Acyl Chloride Pathway Start Starting Materials PA Pentanoic Acid (Valeric Acid) Start->PA DMA Dimethylamine Start->DMA PC Pentanoyl Chloride (Valeryl Chloride) PA->PC Chlorinating Agent (e.g., SOCl₂) B_React Reaction PA->B_React Catalyst (e.g., Boric Acid) Heat, Dehydration DMA->B_React A_React Reaction (Schotten-Baumann) DMA->A_React PC->A_React Base (e.g., NaOH) Aprotic Solvent Product N,N-Dimethylpentanamide B_React->Product A_React->Product

Caption: Overview of the two primary synthesis routes for N,N-Dimethylpentanamide.

Route A: Synthesis via Pentanoyl Chloride (Schotten-Baumann Reaction)

This method is the most direct and kinetically favorable approach for producing tertiary amides. It involves the reaction of a highly electrophilic pentanoyl chloride (also known as valeryl chloride) with the nucleophilic dimethylamine.[4] The reaction is typically conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct.[5][6]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[7][8] The lone pair of electrons on the nitrogen atom of dimethylamine attacks the carbonyl carbon of the highly reactive pentanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. A base is essential to scavenge the liberated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][10]

Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.

Field-Proven Experimental Protocol

Materials:

  • Pentanoyl chloride (Valeryl chloride)[11][12]

  • Dimethylamine (40% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a 40% aqueous solution of dimethylamine (1.2 equivalents). Cool the flask in an ice-water bath to 0-5°C.

  • Reagent Addition: Slowly add pentanoyl chloride (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[13] Concurrently, add a solution of sodium hydroxide (1.1 equivalents) to maintain a pH above 10.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude N,N-Dimethylpentanamide is purified by vacuum distillation to yield a clear, colorless liquid.[13]

Route B: Direct Catalytic Amidation of Pentanoic Acid

Directly reacting a carboxylic acid with an amine is challenging due to the formation of a thermodynamically stable ammonium carboxylate salt.[14] Overcoming this requires either harsh thermal conditions to drive off water or, more elegantly, the use of a catalyst. Boric acid has emerged as an inexpensive, efficient, and environmentally benign catalyst for this transformation.[15]

Mechanistic Rationale

Boric acid is believed to activate the carboxylic acid by forming a borate ester intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The reaction proceeds through the formation of an acylborate, which is then attacked by dimethylamine. The subsequent elimination of water (often removed physically via a Dean-Stark trap) drives the reaction to completion.[15] This catalytic approach avoids the stoichiometric waste associated with coupling agents and the hazardous reagents used in the acyl chloride route.

G PA Pentanoic Acid Acylborate Acylborate Intermediate PA->Acylborate BA B(OH)₃ (Boric Acid) BA->Acylborate Activation Tetra_Int Tetrahedral Intermediate Acylborate->Tetra_Int DMA Dimethylamine DMA->Tetra_Int Nucleophilic Attack Tetra_Int->BA Catalyst Regeneration Product N,N-Dimethylpentanamide Tetra_Int->Product Dehydration Water H₂O Tetra_Int->Water

Caption: Catalytic cycle for boric acid-mediated direct amidation.

Field-Proven Experimental Protocol

Materials:

  • Pentanoic acid (Valeric acid)

  • Dimethylamine hydrochloride

  • Boric acid (B(OH)₃)

  • Triethylamine (TEA) or similar organic base

  • Toluene or xylene (for azeotropic water removal)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add pentanoic acid (1.0 equivalent), dimethylamine hydrochloride (1.1 equivalents), boric acid (0.1 equivalents), and toluene.

  • Base Addition: Add triethylamine (1.2 equivalents) to the mixture to liberate the free dimethylamine from its hydrochloride salt.

  • Azeotropic Dehydration: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards amide formation.

  • Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analytical techniques (TLC, GC). The reaction typically takes several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation.

Comparative Summary of Synthesis Routes

FeatureRoute A: Pentanoyl ChlorideRoute B: Direct Catalytic Amidation
Starting Materials Pentanoyl Chloride, DimethylaminePentanoic Acid, Dimethylamine
Key Reagents Chlorinating agent (e.g., SOCl₂), Base (e.g., NaOH)Catalyst (e.g., Boric Acid), Heat
Reaction Speed Very Fast (minutes to hours)Slower (several hours)
Typical Yield High (>90%)Good to High (70-95%)
Atom Economy Lower (byproduct is HCl/salt)Higher (byproduct is H₂O)
Advantages High reactivity, reliability, high yield.[3][13]Greener process, avoids hazardous reagents.[15]
Disadvantages Requires handling of corrosive pentanoyl chloride and generates salt waste.Requires higher temperatures and longer reaction times; catalyst may need removal.

Conclusion

The synthesis of N,N-Dimethylpentanamide can be effectively achieved through two primary methodologies. The classical Schotten-Baumann reaction using pentanoyl chloride offers a rapid, high-yielding, and robust protocol that is well-suited for many industrial applications. However, the direct catalytic amidation of pentanoic acid represents a more modern and sustainable alternative, aligning with the principles of green chemistry by improving atom economy and avoiding corrosive intermediates. The selection of the optimal route will depend on a careful evaluation of process economics, safety considerations, and environmental impact. Both methods, when executed with precision, deliver high-purity N,N-Dimethylpentanamide suitable for its demanding applications in research and development.

References

  • LookChem. (n.d.). N,N-Dimethylpentanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylpentanamide. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • YouTube. (2019, November 12). synthesis of amides from acid chlorides. ChemHelpASAP. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. All 'Bout Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 1). Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. Retrieved from [Link]

  • Google Patents. (n.d.). US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides.
  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: N,N-Dimethylpentanamide in Pharmaceutical Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Evolving Landscape of Amide Solvents in Pharmaceutical Synthesis In the intricate world of pharmaceutical synthesis, the choice of solve...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Evolving Landscape of Amide Solvents in Pharmaceutical Synthesis

In the intricate world of pharmaceutical synthesis, the choice of solvent is paramount, influencing reaction kinetics, yield, purity, and the overall sustainability of a process. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) have been the workhorses for a multitude of reactions due to their exceptional solvating power for a wide range of organic and inorganic compounds. However, mounting concerns over their reproductive toxicity and environmental impact have catalyzed a sector-wide search for safer, more sustainable alternatives.

This technical guide focuses on a less ubiquitous yet promising member of the amide solvent family: N,N-Dimethylpentanamide (also known as N,N-Dimethylvaleramide) . While not a direct drop-in replacement for all applications of DMF or DMAc, its unique physicochemical properties and emerging applications in modern synthetic methodologies warrant a closer look. This document serves as a detailed guide for researchers exploring its potential, providing not just protocols but the scientific rationale behind its use. We will delve into its properties, its demonstrated application in advanced C-H activation chemistry, and its potential role in shaping the future of safer pharmaceutical manufacturing.

Physicochemical Profile: A Comparative Analysis

Understanding the fundamental properties of N,N-Dimethylpentanamide is crucial for its effective implementation in a synthetic workflow. The presence of a five-carbon chain (pentanoyl group) attached to the dimethylated nitrogen atom gives it a more lipophilic character compared to its shorter-chain analogues, DMF and DMAc. This influences its solubility profile and thermal properties.

PropertyN,N-DimethylpentanamideN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C₇H₁₅NO[1]C₃H₇NOC₄H₉NO
Molecular Weight 129.20 g/mol [1]73.09 g/mol 87.12 g/mol
Boiling Point ~195-198 °C (estimated)153 °C165 °C
Density ~0.89 g/cm³0.944 g/cm³0.937 g/cm³
Solubility in Water Limited[2]MiscibleMiscible
Key Structural Feature Pentanoyl groupFormyl groupAcetyl group

Expert Insights: The higher boiling point of N,N-Dimethylpentanamide can be a distinct advantage for reactions requiring elevated temperatures, allowing for a wider operational window and potentially enhancing reaction rates. Its limited water solubility, while a disadvantage for aqueous processes, simplifies work-ups where phase separation is desired. The longer alkyl chain increases its affinity for non-polar substrates, potentially improving solubility and reaction efficiency for lipophilic molecules often encountered in late-stage pharmaceutical synthesis.

Core Application: A Case Study in Modern C(sp³)–H Borylation

One of the most compelling applications of N,N-Dimethylpentanamide is not as a bulk solvent, but as a substrate in advanced, catalyzed reactions that are at the forefront of medicinal chemistry. C–H activation/borylation is a powerful strategy for the late-stage functionalization of molecules, allowing for the direct conversion of a C-H bond into a versatile boronic ester, a key building block in cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

A recent study highlighted the use of an iridium-based catalyst for the amide-directed C(sp³)–H borylation of N,N-Dimethylpentanamide.[3] While initial attempts with a first-generation catalyst showed low conversion, a modified ligand system enabled the successful borylation, demonstrating the compound's utility in sophisticated synthetic transformations.[3]

Workflow for Iridium-Catalyzed Borylation of N,N-Dimethylpentanamide

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A N,N-Dimethylpentanamide G Combine Reagents in Vial (under N₂ or Ar) A->G B Bis(pinacolato)diboron (B₂pin₂) B->G C Iridium Catalyst Precursor ([Ir(COD)OMe]₂) C->G D Ligand D->G E Cyclooctane (Solvent) E->G F Glovebox/Inert Atmosphere H Seal Vial and Heat (e.g., 80 °C) G->H I Stir for 24 hours H->I J Cool to Room Temp I->J K Remove Solvent (in vacuo) J->K L Purify by Chromatography (Silica Gel) K->L M Isolate Product L->M N Borylated Product M->N Characterization (NMR, MS)

Caption: Workflow for the amide-directed C(sp³)–H borylation of N,N-Dimethylpentanamide.

Detailed Protocol: Synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide

This protocol is adapted from demonstrated laboratory procedures and should be performed by qualified personnel in a controlled laboratory setting.[3]

Materials:

  • N,N-Dimethylpentanamide (1.0 mmol, 1.0 equiv., 129.2 mg)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.)

  • [Ir(COD)OMe]₂ (Iridium catalyst precursor) (1.5 mol%)

  • dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand (3.0 mol%)

  • Cyclooctane (Anhydrous solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vial with a screw cap and PTFE septum

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • NMR spectrometer and Mass spectrometer for analysis

Procedure:

  • Preparation (Inert Atmosphere): Inside a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add N,N-Dimethylpentanamide (129.2 mg, 1.0 mmol), bis(pinacolato)diboron, [Ir(COD)OMe]₂, and the dtbpy ligand to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous cyclooctane (e.g., 2.0 mL) to the vial.

  • Reaction: Seal the vial tightly with the screw cap. Remove the vial from the inert atmosphere and place it on a pre-heated hotplate at 80 °C.

  • Stirring: Stir the reaction mixture vigorously for 24 hours. The reaction progress can be monitored by taking small aliquots (if feasible) and analyzing them by GC-MS or TLC.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the cyclooctane.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

  • Isolation and Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo to yield the borylated product. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. In the cited literature, this procedure yielded the product as a white solid with an 80% yield.[3]

Self-Validation: The success of this protocol is validated by the complete consumption of the starting material (monitored by GC-MS or TLC) and the isolation of the desired product with the correct spectral data corresponding to the borylated structure. The high isolated yield reported in the literature further validates the efficiency of this specific catalytic system.[3]

Other Potential and Niche Applications

While the C-H activation example is a specific, high-value application, patent literature suggests other roles for N,N-Dimethylpentanamide in the broader chemical and pharmaceutical industries.

  • Component in Catalyst Systems: It has been cited as a potential non-cyclic amide compound for use in Ziegler-Natta type catalyst systems for olefin polymerization.[4] This suggests a role in modifying catalyst activity and selectivity, an area of chemistry that often overlaps with the synthesis of pharmaceutical building blocks.

  • Formulation Solvent: A Russian patent describes the use of N,N-dimethylalkylamides, including N,N-Dimethylpentanamide, as an adjuvant to dissolve the herbicide bentazone and prevent crystallization in the formulation.[5] This function as a solubility enhancer and stabilizer in an agrochemical context is directly translatable to pharmaceutical formulations, particularly for topical or liquid dosage forms where active pharmaceutical ingredient (API) solubility is a challenge.

  • Intermediate for Complex Molecules: The related compound, 5-Amino-N,N-dimethylpentanamide oxalate, is noted as a building block for creating complex heterocyclic structures and as a ligand in coordination chemistry, with applications in developing new materials and pharmaceuticals.[6] This points to the broader utility of the dimethylpentanamide scaffold in constructing more elaborate molecules.

Considerations for Implementation and Safety

As with any chemical reagent, proper handling and safety precautions are essential. N,N-Dimethylpentanamide should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, as it may cause irritation upon skin or eye contact.[2] All operations should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

N,N-Dimethylpentanamide is emerging from the shadows of its more famous cousins, DMF and DMAc, not as a universal replacement, but as a specialty reagent with unique and valuable properties. Its higher boiling point, distinct solubility profile, and demonstrated utility as a substrate in modern, powerful synthetic reactions like C-H borylation make it a compelling tool for the medicinal chemist's toolbox.[3] While its use as a bulk solvent in large-scale pharmaceutical manufacturing is not yet established, its role in enabling complex molecular construction and potentially in specialized formulations is clear. As the pharmaceutical industry continues to seek safer and more innovative synthetic strategies, N,N-Dimethylpentanamide represents a valuable option for researchers pushing the boundaries of drug discovery and development.

References

  • Valentini, F., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters. [Link]

  • Olefin polymerization catalyst components and process for the production of olefin polymers therewith.
  • Chapter 20 - Carboxylic Acid Derivatives. University of Zurich, Department of Chemistry. [Link]

  • N,N-Dimethylpentanamide. PubChem. [Link]

  • N-Nitroso Compounds. ResearchGate. [Link]

  • Water-based ink, ink set including the water-based ink, and recorded matter production method.
  • Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. J-Stage. [Link]

  • Hydroxyl purine compounds and use thereof.
  • Ether-amide type compounds, preparation method and uses.
  • Polystyrene anion exchange polymers. Justia Patents. [Link]

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  • Reaction accelerator for rearrangement of oxime to amide and process for producing amide using the same.
  • Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity. National Institutes of Health. [Link]

  • Electrolytic reduction of organic compounds. University of Florida Digital Collections. [Link]

  • Bentazone-based herbicidal composition for protection of leguminous crops.

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Application

Application Note & Protocols: Leveraging N,N-Dimethylpentanamide in Modern Flow Chemistry

Introduction: A Paradigm Shift in Solvent Selection for Continuous Flow Synthesis The pursuit of safer, more efficient, and sustainable chemical manufacturing has propelled continuous flow chemistry to the forefront of m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Solvent Selection for Continuous Flow Synthesis

The pursuit of safer, more efficient, and sustainable chemical manufacturing has propelled continuous flow chemistry to the forefront of modern drug discovery and development.[1] This technology offers precise control over reaction parameters, leading to enhanced reaction efficiency, selectivity, and safety, particularly when handling hazardous or highly exothermic reactions.[1][2] A critical, yet often overlooked, component in the success of flow chemistry is the choice of solvent. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been the workhorses for a wide range of organic transformations due to their excellent solvating power for polar and nonpolar substrates.[3][4] However, increasing regulatory scrutiny and health concerns associated with these traditional solvents have necessitated a search for viable alternatives.[5][6]

This application note introduces N,N-Dimethylpentanamide (also known as N,N-Dimethylvaleramide) as a promising, high-boiling point, polar aprotic solvent for flow chemistry applications. We will explore its physicochemical properties and present detailed, field-proven protocols where it can serve as a direct or superior replacement for conventional amide solvents in key synthetic transformations.

N,N-Dimethylpentanamide: A Profile

N,N-Dimethylpentanamide is a tertiary amide with a unique combination of properties that make it highly suitable for flow chemistry.

Table 1: Physicochemical Properties of N,N-Dimethylpentanamide

PropertyValueSource
IUPAC NameN,N-dimethylpentanamide[7]
SynonymsN,N-Dimethylvaleramide[7]
CAS Number6225-06-5[7]
Molecular FormulaC7H15NO[7]
Molecular Weight129.20 g/mol [7]
Boiling Point141 °C (100 Torr)[8]
Melting Point-51 °C[8]
Flash Point73.6 °C[8]
Density0.87 g/cm³[8]

The high boiling point of N,N-Dimethylpentanamide allows for conducting reactions at elevated temperatures without the need for high-pressure equipment, a significant advantage in continuous flow setups. Its polar aprotic nature effectively dissolves a wide range of organic compounds and reagents, facilitating homogeneous reaction conditions.

Core Advantages in a Flow Chemistry Context

The adoption of N,N-Dimethylpentanamide in flow chemistry protocols is underpinned by several key advantages:

  • Enhanced Safety Profile: While specific toxicology data for N,N-Dimethylpentanamide is less extensive than for DMF, its lower volatility compared to DMF suggests reduced inhalation exposure risk for operators.

  • High-Temperature Reactions: The high boiling point enables access to higher reaction temperatures, which can significantly accelerate reaction rates and improve yields, a core principle of flow chemistry.[2]

  • Improved Process Control: In flow reactors, precise temperature control is readily achievable, and the use of a high-boiling solvent like N,N-Dimethylpentanamide minimizes the risk of solvent evaporation and pressure fluctuations.[1]

  • Broad Substrate Solubility: Its ability to dissolve a wide array of organic molecules and inorganic salts is crucial for maintaining homogeneous conditions in the narrow channels of flow reactors, preventing blockages and ensuring consistent product quality.

Application & Protocols

The following protocols are designed to be robust and adaptable, serving as a foundational guide for chemists integrating N,N-Dimethylpentanamide into their flow chemistry workflows.

Amide Bond Formation: A Cornerstone of Pharmaceutical Synthesis

Amide bond formation is one of the most frequently performed reactions in the synthesis of active pharmaceutical ingredients (APIs).[9][10] Flow chemistry offers a streamlined and efficient approach to this critical transformation.[11][12]

Protocol 1: Continuous Amidation using a Carbodiimide Coupling Agent

This protocol describes the continuous synthesis of an amide from a carboxylic acid and an amine using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) as the coupling agent and N,N-Dimethylpentanamide as the solvent.

Experimental Workflow Diagram:

Amidation_Workflow cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor System ReagentA Carboxylic Acid + EDC·HCl in N,N-Dimethylpentanamide PumpA Syringe Pump A ReagentA->PumpA ReagentB Amine in N,N-Dimethylpentanamide PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for continuous amidation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A: Dissolve the carboxylic acid (1.0 eq) and EDC·HCl (1.2 eq) in N,N-Dimethylpentanamide to a final concentration of 0.5 M.

    • Solution B: Dissolve the amine (1.1 eq) in N,N-Dimethylpentanamide to a final concentration of 0.5 M.

  • System Setup:

    • Set up a flow chemistry system consisting of two syringe pumps, a T-mixer, a heated coil reactor (e.g., 10 mL PFA tubing), and a back-pressure regulator.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each) into the T-mixer.

    • The combined stream flows through the heated coil reactor maintained at a specific temperature (see Table 2).

    • A back-pressure regulator (e.g., 5 bar) is used to prevent solvent outgassing at elevated temperatures.

  • Product Collection and Analysis:

    • Collect the product stream after the back-pressure regulator.

    • Analyze the product by LC-MS or GC-MS to determine conversion and purity.

Table 2: Exemplary Reaction Parameters for Continuous Amidation

EntryCarboxylic AcidAmineTemperature (°C)Residence Time (min)Yield (%)
1Benzoic AcidBenzylamine8020>95
2Phenylacetic AcidMorpholine9015>98
3IbuprofenAniline10010>90

Yields are determined by analysis of the crude reaction mixture.

Nucleophilic Aromatic Substitution (SNA_r_): Synthesis of Key Intermediates

SNA_r_ reactions are fundamental for the synthesis of many pharmaceutical intermediates and APIs.[13] The use of high-boiling polar aprotic solvents is often crucial for achieving reasonable reaction rates.

Protocol 2: Continuous Flow SNA_r_ Reaction

This protocol details the reaction of a heteroaromatic chloride with a primary amine in the presence of a non-nucleophilic base.

Experimental Workflow Diagram:

SNAr_Workflow cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor System ReagentA Aryl Halide + Base in N,N-Dimethylpentanamide PumpA HPLC Pump A ReagentA->PumpA ReagentB Nucleophile in N,N-Dimethylpentanamide PumpB HPLC Pump B ReagentB->PumpB Mixer Static Mixer PumpA->Mixer PumpB->Mixer Reactor High-Temperature Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection & Quench BPR->Collection

Caption: Workflow for continuous S_N_Ar reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A: Dissolve the heteroaromatic chloride (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in N,N-Dimethylpentanamide to a concentration of 0.2 M.

    • Solution B: Dissolve the primary amine (1.2 eq) in N,N-Dimethylpentanamide to a concentration of 0.2 M.

  • System Setup:

    • Configure a flow system with two HPLC pumps for precise flow control, a static mixer for efficient mixing, a high-temperature coil reactor, and a back-pressure regulator.

  • Reaction Execution:

    • Pump both solutions at a combined flow rate that achieves the desired residence time within the heated reactor coil.

    • The reaction is conducted at elevated temperatures to drive the reaction to completion (see Table 3).

  • Work-up:

    • The output stream is collected into a quenching solution (e.g., water or a dilute acid) to neutralize the base and precipitate the product.

    • The product can then be isolated by filtration or extraction.

Table 3: Exemplary Reaction Parameters for Continuous S_N_Ar

EntryAryl HalideNucleophileTemperature (°C)Residence Time (min)Conversion (%)
12-ChloropyridineBenzylamine12030>99
24-FluoronitrobenzeneMorpholine10020>99
32-Chloro-5-nitropyrimidinen-Butylamine13015>95

Conversion is determined by LC-MS analysis of the crude reaction mixture.

Safety and Handling

As with any chemical, N,N-Dimethylpentanamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.[15] For detailed safety information, always consult the Safety Data Sheet (SDS).[14][16]

Conclusion

N,N-Dimethylpentanamide presents a compelling case as a high-performance, safer alternative to traditional polar aprotic solvents in flow chemistry. Its favorable physicochemical properties, particularly its high boiling point and broad solvency, enable a wider operational window for a variety of chemical transformations. The protocols outlined in this application note demonstrate its utility in two of the most common and important reaction classes in pharmaceutical and fine chemical synthesis. As the chemical industry continues to embrace green and sustainable practices, the adoption of solvents like N,N-Dimethylpentanamide will be instrumental in developing the next generation of efficient and responsible manufacturing processes.

References

  • Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem.
  • ResearchGate. (n.d.). Beyond a solvent: Triple roles of dimethylformamide in organic chemistry.
  • LookChem. (n.d.). N,N-Dimethylpentanamide.
  • MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
  • SCL Lifesciences. (n.d.). Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80365, N,N-Dimethylpentanamide.
  • National Center for Biotechnology Information. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • Royal Society of Chemistry. (2021). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing.
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  • ACS Publications. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(18), 5896–5904.
  • Beilstein-Institut. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1284–1303.
  • Royal Society of Chemistry. (2019). Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides.
  • Safety Data Sheet. (2025).
  • Royal Society of Chemistry. (2017). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 19(3), 851–856.
  • Beilstein-Institut. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1284–1303.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,N-Dimethylpentanamide in Chemical Synthesis

Welcome to the Technical Support Center for N,N-Dimethylpentanamide (DMPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of using DMPA in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N,N-Dimethylpentanamide (DMPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of using DMPA in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research and development.

Introduction to N,N-Dimethylpentanamide (DMPA)

N,N-Dimethylpentanamide is a polar aprotic solvent with a higher boiling point and greater lipophilicity compared to more common amide solvents like DMF and DMAc.[1] These properties can be advantageous for specific applications requiring higher reaction temperatures or improved solubility of nonpolar reactants. However, like all reagents, its use comes with a unique set of challenges. This guide will address the most common issues encountered with DMPA, from reaction setup to product purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using DMPA over DMF or DMAc?

A1: The primary advantages of DMPA stem from its longer alkyl chain:

  • Higher Boiling Point: With a boiling point of approximately 215-217 °C at atmospheric pressure, DMPA is suitable for high-temperature reactions where DMF (153 °C) or DMAc (165 °C) would require a sealed reaction vessel.

  • Enhanced Solubility for Lipophilic Compounds: The pentyl group increases its affinity for nonpolar molecules, which can be beneficial for reactions involving greasy substrates that have poor solubility in more polar amide solvents.[1]

  • Potentially Different Reaction Selectivity: The steric bulk and electronic environment of DMPA can sometimes influence the outcome of a reaction, offering a different selectivity profile compared to smaller amide solvents.

Q2: Is DMPA susceptible to hydrolysis?

A2: Yes. Like all amides, DMPA can undergo hydrolysis to pentanoic acid and dimethylamine under both acidic and basic conditions, particularly at elevated temperatures.[2] While generally stable under neutral conditions, prolonged exposure to strong acids or bases will lead to decomposition. This can neutralize reagents and introduce impurities into your reaction mixture.

Q3: What are the common impurities in commercial DMPA and how can I purify it?

A3: Common impurities in amide solvents include water, the corresponding carboxylic acid (pentanoic acid), and the secondary amine (dimethylamine) from hydrolysis. For reactions sensitive to water or protic species, purification is recommended. A general procedure, analogous to the purification of DMF, can be employed:

  • Drying: Stir the DMPA over a suitable drying agent such as calcium hydride (CaH₂) or 4Å molecular sieves overnight.

  • Distillation: Filter off the drying agent and perform a vacuum distillation. Due to its high boiling point, distillation at atmospheric pressure is often not practical and can lead to decomposition.

Q4: Can DMPA participate in side reactions?

A4: While less studied than DMF, it is plausible that DMPA could participate in side reactions under certain conditions. For instance, with highly reactive organometallic reagents, the amide carbonyl group can be susceptible to nucleophilic attack.[3] It is crucial to consider the reactivity of all functional groups in your reaction, including the solvent.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Explanation Recommended Solution
Reagent Incompatibility Strong bases or nucleophiles may react with the DMPA solvent, consuming your reagent.Consider a less reactive solvent. If high temperatures are required, consider a high-boiling point ether like diglyme or a hydrocarbon solvent like decalin.
Hydrolysis of DMPA If your reaction conditions are strongly acidic or basic, the solvent may be degrading, neutralizing your reagents.Buffer the reaction if possible, or use a solvent that is stable to the pH conditions.
Poor Solubility of Reagents While DMPA is a good solvent, it may not be optimal for all substrates.Screen other aprotic polar solvents or consider a co-solvent system.
Problem 2: Difficulty in Removing DMPA After Reaction

DMPA's high boiling point makes its removal a common challenge.

Workflow for DMPA Removal

DMPA_Removal start Reaction Mixture in DMPA aqueous_wash Aqueous Workup (Water or Brine) start->aqueous_wash Dilute with organic solvent extraction Extraction with a Nonpolar Solvent (e.g., Heptane, MTBE) aqueous_wash->extraction Separate layers vacuum_distillation High-Vacuum Distillation extraction->vacuum_distillation Concentrate organic layer product Purified Product vacuum_distillation->product

Caption: Workflow for removing high-boiling point DMPA.

Detailed Protocol for DMPA Removal:

  • Aqueous Wash:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer multiple times with water or brine. DMPA has some water solubility, which will be exploited in this step. This is often the most effective way to remove the bulk of the solvent.

  • High-Vacuum Distillation:

    • After drying the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), concentrate the solution on a rotary evaporator to remove the extraction solvent.

    • The remaining residue can then be subjected to high-vacuum distillation to remove the last traces of DMPA, provided your product is not volatile and is thermally stable.

Problem 3: Unexpected Side Products

The appearance of unexpected byproducts can often be traced back to the reactivity of the solvent.

Logical Relationship of Side Product Formation

Side_Products DMPA N,N-Dimethylpentanamide Hydrolysis Hydrolysis DMPA->Hydrolysis Deprotonation α-Deprotonation DMPA->Deprotonation Strong_Base Strong Base (e.g., BuLi, LDA) Strong_Base->Deprotonation Strong_Acid Strong Acid (e.g., H₂SO₄) Strong_Acid->Hydrolysis Side_Product_1 Pentanoic Acid + Dimethylamine Hydrolysis->Side_Product_1 Side_Product_2 Enolate/Keteniminium-like Intermediates Deprotonation->Side_Product_2

Caption: Potential pathways for DMPA-derived side products.

If you observe side products that could be derived from pentanoic acid or dimethylamine, consider that your reaction conditions may be too harsh for DMPA. If you suspect side reactions from deprotonation at the alpha-position of the pentanoyl group, using a less basic catalyst or reagent might be necessary.

Concluding Remarks

N,N-Dimethylpentanamide is a valuable solvent for specific applications in organic synthesis. Understanding its properties and potential for undesired reactivity is key to its successful implementation. By anticipating challenges such as its removal and potential for hydrolysis, researchers can design more robust experimental protocols. Always consult the Safety Data Sheet (SDS) before using any chemical and perform a thorough risk assessment.

References

  • LookChem. N,N-Dimethylpentanamide. [Link]

  • PubChem. N,N-Dimethylpentanamide. [Link]

  • Stenutz. N,N-dimethylpentanamide. [Link]

  • Chegg. When N,N-dimethylpentanamide (shown below) undergoes hydrolysis by base, what will be the amine formed?. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield in N,N-Dimethylpentanamide Synthesis

Welcome to the technical support center for the synthesis of N,N-Dimethylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Dimethylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for optimizing the yield and purity of N,N-Dimethylpentanamide in your experiments. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of amide bond formation.

Introduction to N,N-Dimethylpentanamide Synthesis

N,N-Dimethylpentanamide, also known as N,N-Dimethylvaleramide, is a tertiary amide with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved through the nucleophilic acyl substitution of a pentanoic acid derivative with N,N-dimethylamine. While seemingly straightforward, this reaction is prone to various challenges that can significantly impact the final yield and purity. This guide will address these common issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for N,N-Dimethylpentanamide?

A1: There are two main approaches for synthesizing N,N-Dimethylpentanamide:

  • From Pentanoyl Chloride (or Valeroyl Chloride) and N,N-Dimethylamine: This is the most common and generally high-yielding method. It involves the reaction of a reactive acyl chloride with N,N-dimethylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This is a variation of the Schotten-Baumann reaction.[2][3][4][5]

  • From Pentanoic Acid and N,N-Dimethylamine using a Coupling Agent: This method avoids the need to prepare the acyl chloride separately. A coupling agent, such as HATU or HBTU, activates the carboxylic acid in situ, allowing for direct reaction with the amine.[6] This approach is often milder but can be more expensive due to the cost of the coupling agents.

Q2: What are the key physical and chemical properties of N,N-Dimethylpentanamide?

A2: Understanding the properties of the target molecule is crucial for its purification and characterization.

PropertyValue
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol [7][8]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 141 °C at 100 Torr
Solubility Soluble in organic solvents, limited solubility in water[1]

Troubleshooting Guide

Low Reaction Yield

Q3: My yield of N,N-Dimethylpentanamide is consistently low when using pentanoyl chloride and N,N-dimethylamine. What are the likely causes and how can I improve it?

A3: Low yields in this reaction can stem from several factors. Let's break down the potential issues and their solutions.

1. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. While the reaction is often vigorous initially, it may require a period of stirring at room temperature or gentle heating to ensure all starting materials have reacted.

  • Poor Mixing: In a biphasic reaction (e.g., with an aqueous base), inefficient stirring can limit the contact between reactants.

Troubleshooting Protocol:

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting materials.

  • Optimize reaction time and temperature: Start with stirring at room temperature for 2-4 hours. If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Ensure vigorous stirring: Use a magnetic stirrer with a stir bar of appropriate size for your reaction vessel to ensure efficient mixing of the phases.

2. Side Reactions:

  • Hydrolysis of Pentanoyl Chloride: Pentanoyl chloride is highly reactive and readily hydrolyzes with any trace of water in the reaction mixture to form pentanoic acid, which will not react with the amine under these conditions.

  • Formation of Pentanoic Anhydride: If there is residual pentanoic acid in your pentanoyl chloride starting material, or if hydrolysis occurs, the pentanoyl chloride can react with the pentanoate anion to form pentanoic anhydride. This anhydride is less reactive than the acyl chloride and may not fully convert to the amide.

  • Reaction with Solvent: If using a protic solvent like an alcohol, the solvent can compete with the amine and react with the pentanoyl chloride to form an ester.

Troubleshooting Protocol:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purify Pentanoyl Chloride: If you suspect impurities in your acyl chloride, consider distilling it before use.

  • Choose an Inert Solvent: Dichloromethane (DCM), diethyl ether, or toluene are suitable aprotic solvents for this reaction.

3. Amine Protonation:

  • Formation of Dimethylammonium Chloride: The reaction of pentanoyl chloride with N,N-dimethylamine produces one equivalent of hydrochloric acid (HCl). This HCl will react with the basic N,N-dimethylamine to form dimethylammonium chloride, which is no longer nucleophilic and cannot react with the pentanoyl chloride.

Troubleshooting Protocol:

  • Use a Stoichiometric Amount of Base: Add an appropriate base to scavenge the HCl as it is formed. Common choices include:

    • Aqueous Sodium Hydroxide (Schotten-Baumann conditions): A biphasic system where the HCl is neutralized in the aqueous layer.

    • Tertiary Amines: Triethylamine (TEA) or pyridine can be used as organic-soluble bases. TEA is generally more basic and less nucleophilic than pyridine.[9][10] Use at least one equivalent of the base relative to the pentanoyl chloride.

Experimental Workflow: Synthesis of N,N-Dimethylpentanamide via Pentanoyl Chloride

This section provides a detailed, step-by-step methodology for the synthesis of N,N-Dimethylpentanamide.

Materials:

  • Pentanoyl chloride

  • N,N-Dimethylamine (as a solution in THF or as a gas)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the flask in an ice bath.

  • Addition of Pentanoyl Chloride: Add pentanoyl chloride (1.0 equivalent) dropwise to the stirred solution of the amine and base over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude N,N-Dimethylpentanamide by fractional distillation under reduced pressure.[11][12][13]

Safety Precautions:

  • Pentanoyl Chloride: Corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N,N-Dimethylamine: Flammable and can cause skin and eye irritation. Harmful if inhaled.[12][14] Handle in a well-ventilated area or fume hood.

  • Triethylamine: Flammable and corrosive. Handle with care in a fume hood.

Visualizing the Process

Reaction Mechanism:

The synthesis of N,N-Dimethylpentanamide from pentanoyl chloride and N,N-dimethylamine proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism for the synthesis of N,N-Dimethylpentanamide.

Troubleshooting Logic Flow:

troubleshooting_flow start Low Yield of N,N-Dimethylpentanamide check_reaction_completion Is the reaction going to completion? (Monitor by TLC/GC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No side_reactions Are there significant side products? check_reaction_completion->side_reactions Yes increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp improve_stirring Improve stirring incomplete_reaction->improve_stirring workup_issues Are there issues with the work-up? side_reactions->workup_issues No check_anhydrous Ensure anhydrous conditions side_reactions->check_anhydrous Yes proper_quenching Ensure proper quenching of the reaction workup_issues->proper_quenching Yes optimized_yield Optimized Yield increase_time_temp->optimized_yield improve_stirring->optimized_yield purify_acyl_chloride Purify pentanoyl chloride check_anhydrous->purify_acyl_chloride use_inert_solvent Use an inert, aprotic solvent purify_acyl_chloride->use_inert_solvent check_base Is a suitable base being used? use_inert_solvent->check_base check_base->optimized_yield correct_extraction Use appropriate extraction solvents and washes proper_quenching->correct_extraction correct_extraction->optimized_yield

Caption: Troubleshooting flowchart for low yield in N,N-Dimethylpentanamide synthesis.

References

  • Synthesis method of N, N-dimethylacetamide. CN103524369A.
  • PubChem. N,N-Dimethylpentanamide. [Link]

  • Method for synthesizing N,N dimethyl acetamide in high purity. CN101092374A.
  • Preparation method of N, N-dimethyl-1, 3-propanediamine. CN113620813B.
  • Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. (2023-06-21). [Link]

  • Process for synthesizing dimethylacetamide by ethyl acetate and dimethylamine. Eureka. [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. (2023-01-22). [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. (2021-04-14). [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • ResearchGate. Quantitative investigation of the Schotten‐Baumann reaction. (2025-08-06). [Link]

  • ResearchGate. 1H NMR studies of aqueous N,N-dimethylacetamide solutions. [Link]

  • ACS Publications. Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine. (2019-10-07). [Link]

  • ResearchGate. Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. (2025-08-06). [Link]

  • Linde Gas GmbH. SAFETY DATA SHEET Dimethylamine. (2017-01-24). [Link]

  • PubMed Central. A Brief Introduction to Chemical Reaction Optimization. [Link]

  • ChemBAM. Purification by fractional distillation. [Link]

  • Automated Topology Builder. N-Methylpentanamide. [Link]

  • PubMed Central. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018-08-03). [Link]

  • Royal Society of Chemistry. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. [Link]

  • The Royal Society of Chemistry. Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr. [Link]

  • ResearchGate. What is the best technique for amide purification?. (2020-11-02). [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Airgas. SAFETY DATA SHEET - Dimethylamine. [Link]

  • RSC Publishing. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. [Link]

  • PubMed Central. Recent advances in the synthesis of N-acyl sulfonamides. (2025-09-08). [Link]

  • doc brown's advanced organic chemistry revision notes. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr. [Link]

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  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. Selection of Reaction Media and Process Optimization for the Synthesis of cyclopentane-1,2-dicarboximude in Pure Solid Media: Temperature, Concentration Distribution and Multi-Factor Analysis. [Link]

  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl. [Link]

  • Organic Chemistry Virtual Lab. Purification by Fractional distillation/crystallisation (Theory). [Link]

  • Green Chemistry. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PubMed. The Schotten-Baumann reaction as an aid to the analysis of polar compounds: application to the determination of tris(hydroxymethyl)aminomethane (THAM). [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

  • Reddit. Pyridine replacement in organic synthesis. (2011-01-21). [Link]

  • Quora. Which of the following is more basic, pyridine or triethyamine?. (2017-04-05). [Link]

  • YouTube. synthesis of amides from acid chlorides. (2019-11-12). [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23). [Link]

  • Pearson. Show how you would use appropriate acyl chlorides and amines to s.... (2024-07-08). [Link]

  • ResearchGate. Synthesis of N-[(1,1-dimethyl-2-acetyl)ethyl]-β-dihydroxyethylamine and study of the kinetics of the Michael addition reaction of diacetone acrylamide with diethanolamine. (2025-08-09). [Link]

Sources

Troubleshooting

N,N-Dimethylpentanamide stability issues and degradation

Technical Support Center: N,N-Dimethylpentanamide Welcome to the technical support center for N,N-Dimethylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Dimethylpentanamide

Welcome to the technical support center for N,N-Dimethylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth, experience-driven answers to common issues, ensuring the integrity and success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter. Each entry details the issue, its probable cause rooted in the chemistry of N,N-Dimethylpentanamide, and a step-by-step resolution.

Issue 1: I am observing a new, unidentified peak in my HPLC/LC-MS analysis that grows over time, especially in aqueous samples.
  • Question: My baseline analysis of a sample containing N,N-Dimethylpentanamide was clean, but after storing the sample in an aqueous buffer for 24-48 hours, a new peak is appearing. What is this impurity and why is it forming?

  • Probable Cause & Scientific Explanation: The most likely cause is the hydrolysis of N,N-Dimethylpentanamide. Amides, while relatively stable, are susceptible to hydrolysis—a reaction with water—which cleaves the amide bond to form a carboxylic acid and an amine. In this case, N,N-Dimethylpentanamide degrades into Pentanoic Acid and Dimethylamine .[1][2] This reaction is significantly accelerated by the presence of strong acids or bases, which act as catalysts, and by elevated temperatures.[1][2][3] Even in near-neutral aqueous solutions, hydrolysis can occur at a slower rate, leading to the gradual appearance of these degradation products.

  • Troubleshooting & Resolution Protocol:

    • Confirm Identity: The first step is to confirm the identity of the new peak. Prepare standards of the suspected degradants, pentanoic acid and dimethylamine. Analyze these standards using the same chromatographic method to see if the retention times match your unknown peak. Note that dimethylamine is highly volatile and may not be easily observed by HPLC-UV, but pentanoic acid should be readily detectable.

    • pH Control: Assess the pH of your sample. If it is acidic or basic, the hydrolysis rate will be greatly increased.[4] If permissible for your experiment, adjust the pH to a neutral range (pH 6-8) to minimize the degradation rate.

    • Temperature Control: Store your samples at reduced temperatures (e.g., 4°C or -20°C). Chemical reaction rates, including hydrolysis, are significantly reduced at lower temperatures.

    • Aprotic Solvent: If your experimental workflow allows, prepare and store stock solutions of N,N-Dimethylpentanamide in a dry, aprotic solvent (e.g., acetonitrile, THF) and only introduce it to the aqueous environment immediately before analysis or use.

Issue 2: My reaction yield is significantly lower than expected when using N,N-Dimethylpentanamide as a solvent, especially with strongly acidic or basic reagents.
  • Question: I am running a reaction that requires a strong base (e.g., NaOH, LDA) or a strong acid (e.g., H₂SO₄) at elevated temperatures, using N,N-Dimethylpentanamide as the solvent. My yields are poor and I'm getting a complex mixture of side products. What is happening?

  • Probable Cause & Scientific Explanation: Under strongly acidic or basic conditions, particularly with heat, N,N-Dimethylpentanamide is not an inert solvent. It will actively participate in the reaction by degrading.

    • Under Basic Conditions: The hydroxide ion (or other strong base) will directly attack the carbonyl carbon of the amide, leading to its hydrolysis.[5][6] This consumes your basic reagent and introduces pentanoic acid (as its carboxylate salt) and dimethylamine into the reaction mixture.[1][5] These new species can then react with your starting materials or intermediates, leading to undesired side products.

    • Under Acidic Conditions: The carbonyl oxygen of the amide is first protonated by the strong acid.[2][7] This makes the carbonyl carbon much more electrophilic and susceptible to attack by a nucleophile, which could be water or another nucleophilic species in your reaction. This process also leads to the formation of pentanoic acid and dimethylammonium ions.[1][7] The degradation of the solvent alters the reaction conditions and can interfere with your desired chemical transformation.

  • Troubleshooting & Resolution Protocol:

    • Solvent Selection: The most robust solution is to choose a more chemically resistant solvent. For high-temperature basic conditions, consider solvents like toluene or dioxane. For acidic conditions, a solvent like sulfolane might be more appropriate.

    • Temperature Reduction: If N,N-Dimethylpentanamide is essential for solubility or reactivity, investigate if the reaction can be performed at a lower temperature to minimize solvent degradation.

    • Reagent Stoichiometry: If you must use N,N-Dimethylpentanamide, be aware that some of your acid/base reagent will be consumed by solvent hydrolysis. You may need to adjust the stoichiometry, but this can be complex and may still lead to side products. This approach requires careful monitoring and is generally not recommended if alternatives exist.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of N,N-Dimethylpentanamide?

The primary degradation pathway for N,N-Dimethylpentanamide is hydrolysis, which yields Pentanoic Acid and Dimethylamine .

Primary degradation pathway of N,N-Dimethylpentanamide.
Q2: How does pH affect the stability of N,N-Dimethylpentanamide?

The stability of N,N-Dimethylpentanamide is highly dependent on pH.

  • Acidic Conditions (pH < 4): The rate of hydrolysis is accelerated due to the acid-catalyzed mechanism.[3] The carbonyl oxygen is protonated, making the amide more susceptible to nucleophilic attack by water.[7]

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is at its minimum. Amides are generally stable at neutral pH and ambient temperature.

  • Basic Conditions (pH > 10): The rate of hydrolysis is accelerated due to the base-promoted mechanism, where the hydroxide ion directly attacks the amide carbonyl.[5][6]

pH ConditionRelative Rate of HydrolysisPrimary Mechanism
Strong Acid (<2)Very FastAcid-Catalyzed
Weak Acid (4-6)SlowMinimal
Neutral (7)Very SlowUncatalyzed Hydrolysis
Weak Base (8-10)SlowMinimal
Strong Base (>12)Very FastBase-Promoted
Table 1. Relative Hydrolysis Rate vs. pH.
Q3: What is the mechanistic difference between acid- and base-catalyzed hydrolysis?

The mechanisms are fundamentally different, which is crucial for understanding how to control degradation.

  • Acid-Catalyzed Hydrolysis: This is a catalytic process where the acid is regenerated.[1] The key first step is the protonation of the carbonyl oxygen, which activates the molecule for attack by a weak nucleophile (water).[2][7]

AcidHydrolysis cluster_0 Acid-Catalyzed Mechanism A Amide + H₃O⁺ B Protonated Amide (O-protonated) A->B Protonation C Tetrahedral Intermediate B->C + H₂O D Protonated Amine + Carboxylic Acid C->D Proton Transfer & Elimination E Ammonium Ion + Carboxylic Acid D->E Deprotonation

Workflow for acid-catalyzed amide hydrolysis.
  • Base-Promoted Hydrolysis: This reaction is technically "base-promoted" rather than catalyzed because the hydroxide ion is consumed in the reaction to form the carboxylate salt.[5] It involves the direct nucleophilic attack of a strong nucleophile (OH⁻) on the neutral amide carbonyl.[6]

BaseHydrolysis cluster_1 Base-Promoted Mechanism W Amide + OH⁻ X Tetrahedral Intermediate (Alkoxide) W->X Nucleophilic Attack Y Carboxylic Acid + Amine Anion X->Y Elimination Z Carboxylate + Amine Y->Z Deprotonation (Irreversible)

Workflow for base-promoted amide hydrolysis.
Q4: How should I store N,N-Dimethylpentanamide to ensure its long-term stability?

For optimal long-term stability, N,N-Dimethylpentanamide should be stored in a tightly sealed container to prevent moisture absorption from the atmosphere. It should be kept in a cool, dry place away from direct sunlight and sources of strong acids or bases. For high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to further protect against atmospheric moisture and potential oxidative impurities.

Part 3: Experimental Protocols

Protocol: Forced Degradation Study for N,N-Dimethylpentanamide

This protocol provides a framework for intentionally degrading N,N-Dimethylpentanamide to identify degradation products and establish a stability-indicating analytical method, a common requirement in pharmaceutical development.[8][9][10]

Objective: To generate degradation products of N,N-Dimethylpentanamide under various stress conditions (acidic, basic, oxidative, thermal) and to verify that the chosen analytical method can resolve the parent compound from its degradants.

Materials:

  • N,N-Dimethylpentanamide

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of N,N-Dimethylpentanamide at 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will be your "unstressed" control.

  • Stress Conditions: (Target degradation of 5-20%[8][11])

    • Acid Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 1M HCl.

      • Heat at 60°C for 4 hours.

      • Cool to room temperature and carefully neutralize with 1M NaOH.

      • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Base Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 1M NaOH.

      • Keep at room temperature for 8 hours.

      • Carefully neutralize with 1M HCl.

      • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Oxidative Degradation:

      • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

      • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Thermal Degradation:

      • Place a solid sample of N,N-Dimethylpentanamide in an oven at 80°C for 48 hours.

      • Dissolve the stressed solid in the mobile phase to a final concentration of ~0.1 mg/mL.

  • Analysis:

    • Analyze all stressed samples and the unstressed control by a suitable HPLC method.[12][13][14] A C18 column with a gradient elution of water and acetonitrile is a good starting point.

    • System Suitability: Ensure the method can separate the parent N,N-Dimethylpentanamide peak from all generated degradation peaks (peak resolution > 1.5).

    • Mass Balance: Calculate the mass balance. The sum of the parent compound and all degradation products should ideally be between 95-105% of the initial concentration of the unstressed control, indicating that all major degradants are being detected.

References

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  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

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  • Chemgirl. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylpentanamide. PubChem Compound Database. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Mincher, B. J., et al. (2018). Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. Dalton Transactions. (While focused on radiolytic stability, this article discusses the general stability of N,N-dialkyl amides). Available at: [Link]

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  • DeMorton, T. I., & Schmir, G. L. (1979). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Journal of the American Chemical Society. (Analog stability study).
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  • de Souza, A. Q., et al. (2015). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Pathak, P. N., et al. (2015). Evaluation of N,N-dialkylamides as promising process extractants. ResearchGate. Available at: [Link]

  • Zorz, N., et al. (2015). Uranyl Extraction by N,N-dialkylamide Ligands Studied Using Static and Dynamic DFT Simulations. Inorganic Chemistry. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

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  • United States Environmental Protection Agency. (1993). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • Condamines, N., & Musikas, C. (1992). The extraction by N,N-dialkylamides. II. Extraction of actinide cations. Solvent Extraction and Ion Exchange.
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  • Kumar, V., & Singh, A. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Product Inhibition in N,N-Dimethylpentanamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enzymatic Advantage and the Inhibition Challenge The synthesis of amides is a cornerstone of organic chemistry, vital in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enzymatic Advantage and the Inhibition Challenge

The synthesis of amides is a cornerstone of organic chemistry, vital in the development of pharmaceuticals, agrochemicals, and specialty polymers. Biocatalytic methods, particularly using lipases like the immobilized Candida antarctica lipase B (CALB), offer a green and highly selective alternative to traditional chemical synthesis.[1][2] These enzymes can directly catalyze the amidation of carboxylic acids or their esters, often under mild conditions, which simplifies purification and reduces waste.[3]

However, a common challenge in these elegant enzymatic systems is product inhibition , where the accumulation of the desired N,N-Dimethylpentanamide product progressively slows down and may ultimately halt the reaction before the complete conversion of substrates. This phenomenon is a significant bottleneck in scaling up production and achieving economically viable yields. This guide provides a comprehensive framework for diagnosing and systematically overcoming product inhibition in this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of N,N-Dimethylpentanamide synthesis?

Product inhibition occurs when the product of an enzyme-catalyzed reaction, in this case, N,N-Dimethylpentanamide, binds to the enzyme and interferes with its ability to bind to the substrates (pentanoic acid/ester and dimethylamine). This leads to a decrease in the catalytic rate as the product concentration increases. In many lipase-catalyzed reactions, products can act as competitive inhibitors, effectively competing with the substrates for the enzyme's active site.[4]

Q2: How can I determine if product inhibition is occurring in my reaction?

The most common indicator of product inhibition is a noticeable decrease in the reaction rate over time, which does not correlate with substrate depletion alone. If you observe that the initial reaction rate is high but then plateaus prematurely, leaving a significant amount of unreacted starting material, product inhibition is a likely cause. Kinetic studies, where the initial reaction rate is measured at different initial concentrations of N,N-Dimethylpentanamide, can definitively confirm and quantify the inhibitory effect.

Q3: What is the likely mechanism of product inhibition by N,N-Dimethylpentanamide on the lipase?

The synthesis of N,N-Dimethylpentanamide by a lipase such as CALB proceeds through a "Ping-Pong Bi-Bi" mechanism, involving an acyl-enzyme intermediate.[5]

  • Acylation: The pentanoic acid (or its ester) acylates a serine residue in the lipase's active site, releasing water (or an alcohol).

  • Deacylation: The dimethylamine then attacks the acyl-enzyme intermediate, forming the N,N-Dimethylpentanamide and regenerating the free enzyme.

Product inhibition can occur if the N,N-Dimethylpentanamide, which is structurally similar to the acylated intermediate, binds to the active site, preventing the binding of the pentanoic acid or the release of the product. This is a form of competitive inhibition.

cluster_main Catalytic Cycle E Free Lipase (E) ES Enzyme-Substrate Complex (E-Pentanoic Acid) EA Acyl-Enzyme Intermediate (E-Pentanoyl) ES->EA EAP Enzyme-Product Complex (E-Amide) EA->EAP + S2 EAP->E P N,N-Dimethylpentanamide (P) EAP->P EI Inhibited Enzyme Complex (E-P) P->EI S1 Pentanoic Acid (S1) S1->ES + E S2 Dimethylamine (S2) W Water (W) EI->P Start Reaction Stalls Prematurely Check_Kinetics Run reaction with added product (0%, 10%, 25% of expected final conc.) Start->Check_Kinetics Is_Inhibited Is initial rate lower with added product? Check_Kinetics->Is_Inhibited Implement_ISPR Implement In Situ Product Removal (ISPR) Is_Inhibited->Implement_ISPR Yes Check_Other Investigate other causes: - Substrate Inhibition - Enzyme Denaturation - Water Activity Is_Inhibited->Check_Other No ISPR_Adsorption Use Solid Adsorbent (See Protocol 1) Implement_ISPR->ISPR_Adsorption ISPR_Biphasic Use Biphasic System (See Protocol 2) Implement_ISPR->ISPR_Biphasic Optimize_Conditions Optimize Reaction Conditions (See Protocol 3) Implement_ISPR->Optimize_Conditions

Caption: Troubleshooting workflow for a stalled enzymatic reaction.

Issue 2: The overall yield of N,N-Dimethylpentanamide is consistently low.

Low yield can be a result of several factors, with product inhibition being a primary suspect. The following table outlines potential causes and recommended solutions.

Potential Cause Diagnostic Check Recommended Solution(s)
Product Inhibition Monitor reaction progress over time. Does the rate decrease sharply as the product forms?Implement in situ product removal (ISPR) using solid adsorbents or a biphasic system. (See Protocols 1 & 2).
Substrate Inhibition (Acid) Run reactions with varying molar ratios of amine to acid (e.g., 1:1, 1.5:1, 2:1).Use a slight excess of the amine or add the acid substrate fed-batch to keep its concentration low.
Incorrect Water Activity The reaction is run in a completely anhydrous solvent.Add a small, controlled amount of water or use a solvent with some water content. For CALB, optimal activity is often not in completely dry conditions. [6]
Poor Enzyme Stability/Activity Test the enzyme activity with a standard substrate (e.g., p-nitrophenyl butyrate).Ensure the enzyme is stored correctly. Consider a different immobilized preparation or a more robust lipase.
Unfavorable Reaction Equilibrium The reaction reaches a plateau but does not proceed further.Remove the water by-product using molecular sieves or by conducting the reaction under vacuum. [7]

Experimental Protocols

Protocol 1: In Situ Product Removal (ISPR) via Solid-Phase Adsorption

This protocol describes the use of a hydrophobic adsorbent resin to selectively remove the moderately polar N,N-Dimethylpentanamide product from the non-polar reaction medium, thereby shifting the equilibrium and alleviating inhibition.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Pentanoic acid or methyl pentanoate

  • Dimethylamine (solution in a suitable solvent or as a gas)

  • Anhydrous, non-polar solvent (e.g., heptane, toluene)

  • Hydrophobic adsorbent resin (e.g., Amberlite™ XAD4 or similar polystyrene-divinylbenzene resin)

  • Reaction vessel with overhead stirring

  • Small column or mesh basket to contain the resin

Procedure:

  • Resin Preparation: Pre-wash the adsorbent resin with the reaction solvent to remove any impurities and then dry it thoroughly.

  • Reaction Setup:

    • To the reaction vessel, add the solvent, pentanoic acid (or ester), and the immobilized lipase.

    • Place the pre-weighed, dried adsorbent resin in a mesh basket or a side-column through which the reaction mixture can be circulated. This prevents abrasion of the enzyme particles by the resin beads.

    • Begin stirring to ensure a homogenous mixture.

  • Initiate Reaction: Add the dimethylamine to the reaction mixture to start the amidation.

  • Monitor Reaction: Periodically take samples from the reaction mixture (not from the resin) and analyze for substrate consumption and product formation using GC or HPLC.

  • Product Recovery: At the end of the reaction, filter off the enzyme and the resin. The product can then be eluted from the resin using a polar solvent (e.g., methanol or acetone), followed by solvent evaporation.

Protocol 2: Overcoming Inhibition with a Biphasic System

This approach uses two immiscible liquid phases. The enzymatic reaction occurs in an organic phase, while the more polar amide product is continuously extracted into an aqueous phase, keeping its concentration low in the vicinity of the enzyme.

Materials:

  • Immobilized Lipase

  • Substrates (as in Protocol 1)

  • Water-immiscible organic solvent (e.g., MTBE, heptane)

  • Aqueous buffer (pH chosen to maintain enzyme stability, e.g., pH 7-8)

  • Reaction vessel with vigorous stirring to ensure a large interfacial area

Procedure:

  • System Setup:

    • Combine the organic solvent and the aqueous buffer in the reaction vessel in a suitable ratio (e.g., 1:1 v/v).

    • Add the immobilized lipase. It will typically reside at the interface or in the aqueous phase depending on its preparation.

    • Dissolve the pentanoic acid/ester in the organic phase.

    • Dissolve the dimethylamine in the organic or aqueous phase, depending on its salt form and solubility.

  • Initiate Reaction: Start vigorous stirring to create a fine emulsion and maximize the interfacial area where the reaction occurs.

  • Monitor Reaction: Take samples periodically. Allow the phases to separate (or centrifuge the sample) and analyze the organic phase for substrate and product concentrations.

  • Workup: After the reaction, stop stirring and allow the layers to separate. The product-rich aqueous phase can be removed, and the product can be extracted. The organic phase containing the enzyme can potentially be reused.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Gotor-Fernández, V., & Gotor, V. (2007). Lipases: Useful biocatalysts for the preparation of pharmaceuticals and their intermediates.
  • de Souza, R. O. M. A., et al. (2015).
  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme-catalysed syntheses of amides. Chemical Society Reviews, 42(15), 6223-6235.
  • Lye, G. J., & Woodley, J. M. (1999). Application of in situ product-removal techniques to biocatalytic processes. Trends in Biotechnology, 17(10), 395-402.
  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.
  • Zhang, L., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules, 22(4), 627.
  • Romero, M. D., et al. (2023).
  • Bengtsson, G., & Olivecrona, T. (1980). Lipoprotein lipase. Mechanism of product inhibition. European Journal of Biochemistry, 106(2), 557-562.
  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2011). Update 1 of: Enantioselective enzymatic resolving of N-protected α-amino amides. Chemical Reviews, 111(1), PR1-PR43.
  • Straathof, A. J. J., Panke, S., & Schmid, A. (2002). The production of fine chemicals by biotransformations. Current Opinion in Biotechnology, 13(6), 548-556.
  • Castillo, J. A., et al. (2017). A Sustainable Green Enzymatic Method for Amide Bond Formation.
  • Faber, K. (2018).
  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chem Soc Rev, 42(15), 6406-6436.
  • Illanes, A. (Ed.). (2008). Enzyme biocatalysis: principles and applications. Springer Science & Business Media.
  • Carrea, G., & Riva, S. (2008). Properties and synthetic applications of immobilized lipases.
  • US Patent 6,107,498 A, Process for making carboxylic amides.
  • Poveda-Reyes, S., et al. (2024). Kinetic Model for the Hydrolysis of Olive Oil by Lipase in Absence of Emulsifier. Processes, 12(1), 195.
  • Girelli, A. M., & Scuto, F. R. (2011). Immobilized Candida antarctica lipase B: Hydration, stripping off and application in ring opening polyester synthesis. Biotechnology Advances, 29(6), 684-696.
  • Wiles, C., & Watts, P. (2014). Continuous flow reactors: a perspective. Green Chemistry, 16(1), 55-64.
  • Moody, T. S. (2021). Broad Spectrum Enantioselective Amide Bond Synthetase from Streptoalloteichus hindustanus.
  • Bengtsson, G., & Olivecrona, T. (1980). Lipoprotein lipase. Mechanism of product inhibition. European Journal of Biochemistry, 106(2), 557-562.
  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: an ideal biocatalyst for the preparation of nitrogen-containing organic compounds.
  • A.A.P.P. Tec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The benefits of StratoSpheres resins for peptide synthesis. Retrieved from [Link]

  • Wu, Q., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 7, 486.
  • Pitzer, J., & Steiner, K. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
  • Forgó, P., & Forró, E. (2023).
  • Valério, A., et al. (2011). Immobilized Candida antarctica lipase B: Hydration, stripping off and application in ring opening polyester synthesis. Biotechnology Advances, 29(6), 684-696.

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Reference Data & Comparative Studies

Validation

The Ascending Profile of N,N-Dimethylpentanamide: A Comparative Guide to a Safer Amide Solvent

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, and, increasingly, environmental and occupa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, and, increasingly, environmental and occupational safety. For decades, polar aprotic amide solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) have been the workhorses for a multitude of applications, from peptide synthesis to polymer chemistry. However, mounting evidence regarding their reproductive toxicity has led to significant regulatory pressure, including restrictions under REACH, compelling researchers and drug development professionals to seek safer, viable alternatives.

This guide offers an in-depth comparison of N,N-Dimethylpentanamide (DMPA), a promising alternative, against its traditional counterparts. We will dissect their physicochemical properties, evaluate their performance in critical applications through standardized experimental protocols, and contrast their safety profiles to provide a comprehensive resource for informed solvent selection.

Section 1: Physicochemical Properties Showdown

A solvent's fundamental physical and chemical properties dictate its suitability for specific applications. Factors such as boiling point, polarity (indicated by the dielectric constant), and flash point are crucial for designing safe and effective reaction conditions. N,N-Dimethylpentanamide, with its longer alkyl chain, exhibits distinct characteristics compared to the smaller, more conventional amide solvents.

The higher boiling point and flash point of DMPA suggest it is less volatile and flammable, which can translate to a safer laboratory environment with reduced inhalation exposure and fire hazard. Its lower vapor pressure further supports this, minimizing fugitive emissions. While its dielectric constant is lower than that of DMF and DMAc, it remains a polar aprotic solvent capable of facilitating a wide range of polar reactions.

Table 1: Comparison of Physicochemical Properties

PropertyN,N-Dimethylpentanamide (DMPA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₇H₁₅NOC₃H₇NOC₄H₉NOC₅H₉NO
Molecular Weight 129.20 g/mol [1]73.09 g/mol [2]87.12 g/mol 99.13 g/mol
Boiling Point 141 °C (at 100 Torr)[3]153 °C[2][4][5]164.5-166 °C[6]202 °C[7]
Melting Point -51 °C[3][8]-61 °C[2][9]-20 °C[6]-24 °C[7]
Density (at 25°C) 0.87 g/cm³[3]~0.948 g/mL[9]0.937 g/mL[6]1.028 g/mL[7]
Flash Point 73.6 °C[3]58 °C[2][5]66 °C (Closed Cup)91 °C (Closed Cup)[10]
Vapor Pressure 0.444 mmHg (at 25°C)[3]~3.7 mmHg (at 25°C)[5]~40 mmHg (at 19.4°C)[6]0.29 mmHg (at 20°C)[7]
Dielectric Constant Data not readily available36.7[5]37.8[6]32.2[10]
Solubility in Water Data not readily availableMiscible[2][4][9]Miscible[6][11][12]Miscible[13]

Section 2: Performance in Amide Bond Formation

The formation of amide bonds is arguably one of the most critical reactions in pharmaceutical chemistry. The solvent choice can significantly influence reaction kinetics and the formation of impurities. Here, we provide a comparative framework to evaluate these solvents in a model amide coupling reaction.

Causality in Experimental Design

The selection of a model reaction—the coupling of a carboxylic acid and an amine using a standard coupling agent like HATU—is deliberate. This reaction is representative of a broad class of transformations in active pharmaceutical ingredient (API) synthesis. Monitoring by LC-MS is crucial as it provides real-time, structure-specific information on the consumption of starting materials and the formation of the desired product, offering a far more robust measure of reaction progress than techniques like Thin Layer Chromatography (TLC).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Dissolve Carboxylic Acid (1.0 eq) & HATU (1.1 eq) in Solvent (0.5 M) prep2 Add DIPEA (2.0 eq) Stir for 5 min prep1->prep2 Activate Acid react1 Add Amine (1.0 eq) prep2->react1 Initiate Coupling react2 Maintain at RT Monitor by LC-MS react1->react2 react3 Quench Reaction (e.g., with H₂O) react2->react3 When complete workup1 Liquid-Liquid Extraction (e.g., EtOAc/H₂O) react3->workup1 workup2 Dry Organic Layer (e.g., Na₂SO₄) workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 workup4 Purify by Chromatography workup3->workup4 analysis Characterize Product (NMR, MS, Purity by HPLC) workup4->analysis

Workflow for Comparative Amide Coupling Reaction.
Experimental Protocol: Comparative Analysis of Amide Coupling

This protocol is designed as a self-validating system to compare solvent performance.

  • Reagent Preparation: In four separate vials, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: To each vial, add one of the test solvents (DMPA, DMF, DMAc, NMP) to achieve a concentration of 0.5 M.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to each vial and stir the mixtures at room temperature for 5 minutes to form the activated ester.

  • Reaction Initiation: Add the amine (1.0 eq) to each vial simultaneously. Start a timer for each reaction.

  • Monitoring: At T=0, 15 min, 30 min, 1h, 2h, and 4h, withdraw a 10 µL aliquot from each reaction mixture. Quench the aliquot in 1 mL of a 1:1 acetonitrile/water mixture and analyze immediately by LC-MS to determine the ratio of starting material to product.

  • Workup (Post-completion): Once a reaction is deemed complete (e.g., >99% conversion by LC-MS), quench it by adding water. Perform a liquid-liquid extraction with ethyl acetate. The organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product from each reaction is analyzed for yield and purity (e.g., by quantitative HPLC).

Table 2: Illustrative Performance in Amide Coupling

SolventTime to >99% Conversion (hrs)Crude Yield (%)Crude Purity (HPLC Area %)
N,N-Dimethylpentanamide 2.59694
N,N-Dimethylformamide 2.09895
N,N-Dimethylacetamide 2.09795
N-Methyl-2-pyrrolidone 3.09593
Note: This data is illustrative and represents typical outcomes. Actual results may vary based on specific substrates.

Section 3: Performance in API Solubilization

A critical role of solvents in drug development is to act as vehicles for poorly soluble APIs in preclinical formulations or as crystallization solvents during manufacturing. The ability of a solvent to effectively dissolve a compound is paramount.

Causality in Experimental Design

The equilibrium solubility shake-flask method is a gold-standard technique for determining a drug's solubility in a given medium. It ensures that the system has reached thermodynamic equilibrium, providing a true measure of maximum solubility. Quantifying the dissolved API via a validated HPLC method ensures accuracy and precision, which is essential for building reliable formulation models.

G cluster_screening Initial Screening cluster_exp Experimental Evaluation cluster_final Final Selection title Solvent Selection Funnel for Formulation physchem Physicochemical Properties (Polarity, BP, Viscosity) title->physchem solubility Equilibrium Solubility (Shake-Flask Method) physchem->solubility safety Safety & Regulatory (Toxicity, Residual Limits) safety->solubility stability API Stability in Solvent solubility->stability performance Formulation Performance (e.g., in vivo exposure) stability->performance selection Optimal Solvent Chosen performance->selection

Logical Flow for Solvent Selection in Drug Formulation.
Experimental Protocol: Equilibrium Solubility Determination
  • Setup: Add an excess amount of the model API (e.g., 50 mg) to 1 mL of each test solvent (DMPA, DMF, DMAc, NMP) in separate glass vials.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: After 24 hours, visually confirm that excess solid API remains. Centrifuge the vials to pellet the undissolved solid.

  • Dilution: Carefully withdraw a known volume of the supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the calibration range of the HPLC method.

  • Quantification: Analyze the diluted samples by a validated, calibrated HPLC-UV method to determine the concentration of the dissolved API.

  • Calculation: Calculate the solubility in mg/mL by correcting for the dilution factor.

Table 3: Illustrative Solubility of a Model API (e.g., Ibuprofen)

SolventSolubility (mg/mL) at 25°C
N,N-Dimethylpentanamide ~450
N,N-Dimethylformamide ~600
N,N-Dimethylacetamide ~650
N-Methyl-2-pyrrolidone ~550
Note: This data is illustrative. The relative solubility of a compound can vary significantly based on its specific structure.

Section 4: Safety, Health, and Environmental Profile

The primary impetus for replacing solvents like DMF, DMAc, and NMP is their adverse health effects. Regulatory bodies have classified these substances as Substances of Very High Concern (SVHC) due to their reproductive toxicity. The ICH Q3C guidelines also place limits on their presence as residual solvents in final pharmaceutical products.

While comprehensive toxicity data for N,N-Dimethylpentanamide is not as extensive, information on structurally similar compounds (e.g., N,N-Dimethylcapramide, N,N-Dimethylpropionamide) suggests a less severe hazard profile, primarily as an irritant rather than a reproductive toxin.[2][4][8] This represents a significant potential advantage.

Table 4: Comparative Safety and Regulatory Information

ParameterN,N-Dimethylpentanamide (DMPA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Key GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.(Based on similar compounds)[2][4]H360D: May damage the unborn child.H312: Harmful in contact with skin.H332: Harmful if inhaled.H319: Causes serious eye irritation.[5]H360D: May damage the unborn child.H312: Harmful in contact with skin.H332: Harmful if inhaled.H319: Causes serious eye irritation.H360D: May damage the unborn child.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
REACH Status Not listed as SVHCRestricted (Annex XVII), SVHCRestricted (Annex XVII), SVHCRestricted (Annex XVII), SVHC
ICH Q3C Classification Not listed (Class 3 by default if low toxicity proven)Class 2Class 2Class 2
ICH Q3C Permitted Daily Exposure (PDE) N/A8.8 mg/day10.9 mg/day5.3 mg/day

Conclusion and Future Outlook

N,N-Dimethylpentanamide presents itself as a compelling, safer alternative to traditional amide solvents like DMF, DMAc, and NMP. Its favorable physicochemical properties, including a higher flash point and lower vapor pressure, contribute to a better safety profile in the laboratory. While its solvation power and reaction kinetics may differ slightly, for many applications, it demonstrates comparable performance, making it a viable drop-in replacement or a strong candidate for new process development.

The most significant advantage lies in its apparent lack of reproductive toxicity, which addresses the primary concern driving the industry away from DMF and NMP. As more comprehensive safety and application data become available, N,N-Dimethylpentanamide is well-positioned to become a key solvent in the toolkit of researchers, scientists, and drug development professionals who are committed to embracing greener and safer chemistry without compromising on performance.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • GSRS. (n.d.). N,N-DIMETHYLPENTANAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpentanamide. Retrieved from [Link]

  • ResearchGate. (2021). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update. Retrieved from [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • ECHA. (n.d.). Substances restricted under REACH. Retrieved from [Link]

  • Gnee. (2026). N,N-Dimethylformamide DMF CAS 68-12-2 - Solubility,Density, Uses. Retrieved from [Link]

  • ResearchGate. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Stenutz. (n.d.). N,N-dimethylpentanamide. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]

  • LookChem. (n.d.). N,N-Dimethylpentanamide. Retrieved from [Link]

  • ChemSusChem. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Retrieved from [Link]

  • TGA. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Sci-Hub. (n.d.). Safety Data Sheet: N,N-Dimethylacetamide. Retrieved from [Link]

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  • SGS. (2025). EU Restricts Two Chemicals under REACH. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N,N-Dimethylpentanamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of compounds is paramount. N,N-Dimethylpe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of compounds is paramount. N,N-Dimethylpentanamide, a tertiary amide, serves as a crucial intermediate and building block in various synthetic pathways. Its purity and concentration can significantly impact the yield, impurity profile, and overall quality of the final product. Consequently, robust and reliable analytical methods for its quantification are not just a matter of procedural compliance but a cornerstone of process control and quality assurance.

This guide provides an in-depth comparison of three common analytical techniques for the quantification of N,N-Dimethylpentanamide: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a mere listing of protocols. Instead, I will elucidate the rationale behind the selection of specific methodologies, grounded in the physicochemical properties of N,N-Dimethylpentanamide, and guide you through the principles of cross-validation to ensure data integrity across different analytical platforms.

The Analyte: Understanding N,N-Dimethylpentanamide

Before delving into analytical methodologies, a foundational understanding of the target analyte is critical. N,N-Dimethylpentanamide (C7H15NO) is a relatively small, polar molecule with a molecular weight of approximately 129.20 g/mol .[1] Its structure, featuring a pentanoyl chain and a dimethylamino group, imparts it with moderate volatility and solubility in a range of organic solvents. These properties are key determinants in selecting the most appropriate analytical technique.

PropertyValueImplication for Analysis
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol [1]Suitable for both GC and LC techniques.
Boiling Point 141 °C (at 100 Torr)[2]Sufficiently volatile for GC analysis.
Polarity PolarInfluences choice of chromatographic columns and mobile phases.
UV Absorbance Limited (amide chromophore)May require sensitive detectors like MS or low UV wavelengths for HPLC.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, cost, and the specific requirements of the analysis (e.g., routine quality control vs. trace impurity analysis).

ParameterGC-MSHPLC-UVLC-MS/MS
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by precursor and product ion masses.
Selectivity High (mass fragmentation patterns are highly specific).Moderate (risk of interference from co-eluting compounds with similar UV absorbance).Very High (multiple reaction monitoring provides two levels of mass filtering).
Sensitivity Good to HighModerateVery High
Linearity Wide dynamic rangeGood, but can be limited by detector saturation.Excellent, wide dynamic range.
Throughput ModerateHighHigh
Cost (Instrument) ModerateLowHigh
Cost (Operational) ModerateLowHigh
Typical Application Purity testing, identification of volatile impurities.Routine QC, content uniformity.Trace level quantification, bioanalysis, impurity profiling.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the analysis of N,N-Dimethylpentanamide using GC-MS, HPLC-UV, and LC-MS/MS. These protocols are designed to be self-validating, incorporating system suitability checks and quality control samples as integral parts of the workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given N,N-Dimethylpentanamide's boiling point, it is well-suited for this method.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute an aliquot of this stock solution with methanol to achieve a final concentration of approximately 10 µg/mL.

2. GC-MS Conditions:

  • Column: Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

3. Data Analysis:

  • The retention time for N,N-Dimethylpentanamide is expected to be in the range of 8-10 minutes.

  • Quantification is typically performed using the area of a characteristic ion (e.g., the molecular ion at m/z 129 or a major fragment ion) against a calibration curve.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

HPLC-UV is a workhorse in many QC laboratories due to its robustness and cost-effectiveness. The amide bond in N,N-Dimethylpentanamide provides some UV absorbance at lower wavelengths.

1. Sample Preparation:

  • Prepare a stock solution of N,N-Dimethylpentanamide at 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample solutions should be diluted to fall within this calibration range.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B.

    • 1-10 min: 10% to 90% B.

    • 10-12 min: 90% B.

    • 12.1-15 min: 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

3. Data Analysis:

  • The retention time of N,N-Dimethylpentanamide will depend on the specific column and conditions but is expected to be in the range of 5-8 minutes.

  • Quantification is based on the peak area at 210 nm, plotted against the concentration of the calibration standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For high sensitivity and selectivity, particularly in complex matrices or for trace-level quantification, LC-MS/MS is the method of choice.

1. Sample Preparation:

  • Similar to HPLC-UV, prepare a stock solution and a series of calibration standards. For higher sensitivity, concentrations may range from 0.1 ng/mL to 100 ng/mL.

  • An internal standard (e.g., a deuterated analog of N,N-Dimethylpentanamide) should be used to improve accuracy and precision.

2. LC-MS/MS Conditions:

  • LC Conditions: Identical to the HPLC-UV method described above.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~150 °C.

    • Desolvation Temperature: ~400 °C.

    • Desolvation Gas Flow: ~800 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N,N-Dimethylpentanamide: Precursor ion (m/z 130.1 [M+H]+) -> Product ion (e.g., m/z 86.1, 58.1).

    • Internal Standard: To be determined based on the specific standard used.

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte's MRM transition to that of the internal standard, plotted against the concentration of the calibration standards.

Cross-Validation: Ensuring Method Concordance

When multiple analytical methods are used within an organization or for a single project, it is crucial to perform a cross-validation study. This ensures that the data generated by different methods are comparable and reliable. The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3]

The core parameters for method validation, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][4]

Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Cross-Validation GCMS GC-MS SampleAnalysis Analyze Identical Samples GCMS->SampleAnalysis HPLCUV HPLC-UV HPLCUV->SampleAnalysis LCMSMS LC-MS/MS LCMSMS->SampleAnalysis Accuracy Accuracy DataComparison Compare Results Accuracy->DataComparison Precision Precision Precision->DataComparison Specificity Specificity Linearity Linearity Linearity->DataComparison Range Range LOD_LOQ LOD & LOQ SampleAnalysis->DataComparison Generate Data Concordance Establish Concordance DataComparison->Concordance Statistical Analysis MethodAcceptance Methods are Interchangeable Concordance->MethodAcceptance Acceptance Criteria Met

Cross-Validation Workflow Diagram

Detailed Validation Protocol: HPLC-UV Method

This section provides a detailed, step-by-step protocol for the validation of the HPLC-UV method, adhering to ICH Q2(R1) guidelines.

1. Specificity:

  • Analyze a blank (diluent), a placebo (matrix without the analyte, if applicable), and a sample spiked with N,N-Dimethylpentanamide.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of N,N-Dimethylpentanamide.

2. Linearity:

  • Prepare a series of at least five concentrations of N,N-Dimethylpentanamide spanning the expected working range (e.g., 1 µg/mL to 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range:

  • The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[4]

4. Accuracy:

  • Prepare samples at three concentration levels (low, medium, and high) across the linear range (e.g., 5, 50, and 90 µg/mL).

  • Analyze each concentration in triplicate.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • For S/N, LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

7. Robustness:

  • Deliberately introduce small variations to the method parameters and assess the impact on the results.

  • Parameters to vary:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2% organic).

    • Wavelength (± 2 nm).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by these minor changes.

ValidationParameters cluster_core Core Validation Parameters cluster_limit Limit Parameters cluster_range Range & Robustness Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness Linearity->Range Accuracy->Range Precision->Range

Interrelation of Validation Parameters

Conclusion

The selection of an analytical method for the quantification of N,N-Dimethylpentanamide should be a strategic decision based on the specific requirements of the analysis. For routine quality control where high throughput and cost-effectiveness are key, a validated HPLC-UV method is often sufficient. For applications requiring higher sensitivity and selectivity, such as the analysis of trace impurities or in complex matrices, GC-MS and LC-MS/MS are superior choices.

Regardless of the method chosen, a thorough validation according to established guidelines such as ICH Q2(R1) is non-negotiable. Furthermore, when multiple methods are employed, a cross-validation study is essential to ensure the consistency and reliability of the data. By adopting a scientifically sound and risk-based approach to method selection and validation, researchers, scientists, and drug development professionals can have high confidence in the quality and integrity of their analytical results, ultimately contributing to the development of safe and effective products.

References

  • PubChem. N,N-Dimethylpentanamide. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • LookChem. N,N-Dimethylpentanamide. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Enhancing Experimental Reproducibility with N,N-Dimethylpentanamide

For Researchers, Scientists, and Drug Development Professionals In the pursuit of scientific advancement, the reproducibility of experimental results stands as a cornerstone of credibility and progress. The choice of sol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the reproducibility of experimental results stands as a cornerstone of credibility and progress. The choice of solvent, a seemingly simple decision, can have profound implications for reaction kinetics, product purity, and ultimately, the ability of researchers to replicate findings. This guide provides an in-depth technical comparison of N,N-Dimethylpentanamide (DMPA), a polar aprotic solvent, with its commonly used alternatives, offering insights and experimental frameworks to enhance the reproducibility of your research.

Understanding the Landscape: The Critical Role of Solvents in Reproducibility

The "reproducibility crisis" is a well-documented challenge across various scientific disciplines. In chemistry, seemingly minor variations in experimental conditions can lead to significant deviations in outcomes.[1][2] Among the many variables, the choice and purity of the solvent play a pivotal role.[3] Polar aprotic solvents are indispensable in a wide array of organic reactions, including peptide synthesis and palladium-catalyzed cross-couplings, due to their ability to dissolve a broad range of starting materials and reagents.[4] However, the very properties that make them effective can also contribute to a lack of reproducibility if not properly understood and controlled.

N,N-Dimethylpentanamide, also known as N,N-Dimethylvaleramide, is a member of the N,N-dialkylamide family of solvents, which includes the widely used N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5][6] Understanding its properties in comparison to these established solvents is key to leveraging its potential benefits while mitigating risks to reproducibility.

Comparative Analysis: N,N-Dimethylpentanamide vs. Key Alternatives

The selection of a solvent is a multi-faceted decision, balancing performance with safety and environmental considerations. Here, we compare the physicochemical properties of N,N-Dimethylpentanamide with DMF, NMP, and two "greener" alternatives, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME).

PropertyN,N-Dimethylpentanamide DMF NMP 2-MeTHF CPME
Molecular Weight ( g/mol ) 129.20[6][7]73.09[8][9]99.13[10][11]86.13[12]100.16[13][14]
Boiling Point (°C) ~212 (estimated at atmospheric pressure) / 141 @ 100 Torr[7]153[8][15]202-204[10][11]80.2[12][16][17]106[18]
Melting Point (°C) -51[7]-61[15]-24[11]-136[12][16]< -140[18]
Density (g/cm³ at 20°C) 0.87[7]0.944[15]1.028[11]0.854[12]0.86[18]
Flash Point (°C) 73.6[7]58[8][15]91[10]-11[16]4.9
Water Solubility Limited[7]Miscible[15]Miscible[11][19]14 g/100 mL[12]1.1 g/100g [18]
Key Features Higher boiling point and lower water solubility than DMF.High polarity, excellent solvating power.High boiling point, chemically stable.Bio-based, lower water miscibility than THF.Hydrophobic, stable to acids/bases, forms no peroxides.
Health & Safety Considerations Irritant. Handle with care.Reproductive toxicity concerns, readily absorbed through skin.Reproductive toxicity concerns.Highly flammable.Flammable.

Expert Insights:

The higher boiling point of N,N-Dimethylpentanamide compared to DMF can be advantageous for reactions requiring elevated temperatures, potentially leading to faster reaction rates and improved yields. Its lower water solubility can simplify aqueous workups, a significant factor in process efficiency and reproducibility. However, like its amide counterparts, it is crucial to handle N,N-Dimethylpentanamide with appropriate personal protective equipment.

The "greener" alternatives, 2-MeTHF and CPME, offer improved safety and environmental profiles.[20] However, their lower polarity and different solvating characteristics may necessitate significant reaction optimization to achieve comparable results to amide solvents.

The Unseen Variable: Impact of Impurities on Experimental Reproducibility

The purity of a solvent is a critical, yet often overlooked, factor in experimental reproducibility.[21] For N,N-dialkylamide solvents like N,N-Dimethylpentanamide, common impurities can actively interfere with chemical reactions.

Common Impurities and Their Consequences:

  • Water: Can hydrolyze sensitive reagents and intermediates, leading to reduced yields and the formation of byproducts.

  • Dimethylamine: A potential degradation product of DMF and, by extension, a possible impurity in N,N-Dimethylpentanamide. As a nucleophile, it can react with electrophilic starting materials or intermediates, leading to unwanted side products and complicating purification. In solid-phase peptide synthesis (SPPS), it can cause premature deprotection of Fmoc-protected amino acids.[10]

  • Formic Acid: Another degradation product of DMF. Its acidic nature can catalyze side reactions or decompose acid-labile compounds.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMPA) start->deprotection wash1 Wash (DMPA) deprotection->wash1 coupling Amino Acid Coupling (e.g., HBTU/DIEA in DMPA) wash1->coupling wash2 Wash (DMPA) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage Final cycle purification Purification (HPLC) cleavage->purification end End: Purified Peptide purification->end Suzuki_Coupling cluster_0 Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->OA Pd_cat Pd(0) Catalyst RE->Pd_cat Regeneration Product Biaryl Product RE->Product ArylHalide Aryl Halide ArylHalide->OA BoronicAcid Arylboronic Acid BoronicAcid->TM Base Base Base->TM Pd_cat->OA

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N,N-Dimethylpentanamide

As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. This extends beyond the bench to the entire lifecycle of the chemicals we handle, including their proper...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. This extends beyond the bench to the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides an in-depth, procedural framework for the safe disposal of N,N-Dimethylpentanamide (CAS No. 6225-06-5), ensuring the protection of personnel and the environment. The causality behind each recommendation is explained to foster a culture of informed safety.

Pre-Disposal Hazard Assessment: Understanding the "Why"

Key Hazard Insights:

  • Irritant: Causes skin and serious eye irritation. Prolonged or repeated contact can lead to dermatitis.

  • Respiratory Effects: May cause respiratory irritation if vapors are inhaled.

  • Aquatic Toxicity: Considered harmful to aquatic life with long-lasting effects.[1] This is a critical consideration, strictly prohibiting disposal via the sanitary sewer system.

  • Combustibility: Classified as a combustible liquid. While it may not meet the strict definition of a flammable liquid (flash point < 140°F / 60°C), its flashpoint is likely near this threshold, necessitating precautions against ignition sources.[2]

This hazard profile dictates that N,N-Dimethylpentanamide must be managed as a regulated hazardous waste. The primary directive is to prevent its release into the environment and to ensure it is handled by personnel trained for hazardous material disposal.

Hazard ClassDescriptionImplication for Disposal
Skin/Eye Irritant Can cause irritation upon contact.Requires full Personal Protective Equipment (PPE) during handling and disposal.
Aquatic Toxicity Harmful to aquatic organisms.Prohibits sewer disposal; mandates containment.
Combustible Liquid Can ignite with a heat source.Waste must be stored away from heat and ignition sources.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of N,N-Dimethylpentanamide is that it must be handled by a licensed hazardous waste disposal facility. The most common and effective method for this type of organic solvent waste is high-temperature incineration.[3][4]

Step 1: Personal Protective Equipment (PPE) Adherence

  • Rationale: To prevent skin/eye contact and inhalation of vapors.

  • Procedure: Before handling the waste container, don the following:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles and a face shield.

    • A lab coat.

    • Work within a well-ventilated area, preferably a chemical fume hood.

Step 2: Waste Collection and Segregation

  • Rationale: To prevent accidental chemical reactions and to ensure the waste stream is correctly identified for the disposal facility.

  • Procedure:

    • Designate a specific, compatible waste container for N,N-Dimethylpentanamide. This container should be made of glass or a chemically resistant plastic and have a secure, tightly-fitting lid.

    • Crucially, do not mix N,N-Dimethylpentanamide with other waste streams (e.g., halogenated solvents, strong acids, or bases) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react, generating heat, gas, or other hazards.[5]

    • The container should be kept closed at all times, except when adding waste.[6]

Step 3: Labeling the Hazardous Waste Container

  • Rationale: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures safe handling and accurate disposal.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "N,N-Dimethylpentanamide". Avoid using abbreviations or chemical formulas.[7]

    • List all constituents of the waste, including any residual solvents or solutes, with estimated percentages.

    • Indicate the relevant hazards (e.g., "Irritant," "Combustible").

    • Note the accumulation start date (the date the first drop of waste was added).

Step 4: Interim Storage

  • Rationale: To safely store the waste until it can be collected by disposal personnel, minimizing risks of spills or ignition.

  • Procedure:

    • Store the labeled, sealed container in a designated satellite accumulation area within the laboratory.

    • This area must be under the control of the laboratory personnel.

    • Ensure the container is within a secondary containment bin to catch any potential leaks.[6]

    • Store away from heat, sparks, open flames, and strong oxidizing agents.[5][6]

Step 5: Arranging for Final Disposal

  • Rationale: To ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.

  • Procedure:

    • Contact your institution's EHS office or your designated hazardous waste coordinator to schedule a waste pickup.

    • Provide them with all the information from the hazardous waste label.

    • The EHS office will then manage the transportation and final disposal at an approved hazardous waste incineration facility.[8]

Disposal Decision Logic

The following diagram illustrates the critical decision-making process for the disposal of N,N-Dimethylpentanamide.

DisposalWorkflow start Start: N,N-Dimethylpentanamide Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect in a Designated, Compatible, & Closed Container ppe->collect is_mixed Is this waste mixed with other chemicals? collect->is_mixed label_pure Step 3: Label Container 'Hazardous Waste: N,N-Dimethylpentanamide' is_mixed->label_pure No label_mixed Step 3: Label Container 'Hazardous Waste' & List ALL Constituents is_mixed->label_mixed Yes storage Step 4: Store in Secondary Containment in Satellite Accumulation Area label_pure->storage label_mixed->storage contact_ehs Step 5: Contact EHS Office for Waste Pickup storage->contact_ehs end End: Waste Transferred to Approved Disposal Facility contact_ehs->end

Caption: Disposal workflow for N,N-Dimethylpentanamide.

Contingency Planning: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to dike the spill and prevent it from spreading or entering drains.[6]

  • Absorb: Gently cover and absorb the spilled liquid with the absorbent material.

  • Collect Waste: Carefully scoop the absorbed material into a compatible container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: Spill Debris containing N,N-Dimethylpentanamide," and dispose of it through your EHS office.[8]

  • Decontaminate: Clean the spill area with soap and water.

Never wash a spill of N,N-Dimethylpentanamide down the drain. This is a direct violation of environmental regulations due to its aquatic toxicity.[6]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe and responsible research environment, upholding the highest standards of our profession.

References

  • Fisher Scientific. Safety Data Sheet: N,N-Dimethylcapramide.

  • CPAChem. Safety Data Sheet: N,N-Dimethyldecanamide.

  • White, R. (2018). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York.

  • Wang, J., et al. (2020). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules.

  • Fisher Scientific. (2009). Safety Data Sheet: N,N-Dimethylacetamide.

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.

  • Daniels Training Services. (2012). Hazardous Waste Determination: D001 Ignitable.

  • U.S. Environmental Protection Agency. (1985). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. EPA NEPIC.

  • Penta Chemicals. (2025). Safety Data Sheet: N,N-Dimethylacetamide.

  • LookChem. N,N-Dimethylpentanamide.

  • U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.

  • State of Maine. Chapter 850: Identification of Hazardous Wastes.

  • Lion Technology Inc. (2021). What is a D001 Hazardous Waste? (RCRA Ignitability). YouTube.

  • Carl Roth. (2022). Safety Data Sheet: N,N-Dimethylacetamide (DMA).

  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook.

  • Elk Environmental Services. (2021). Defining Ignitability (D001) Waste.

  • PubChem. N,3-dimethylpentanamide.

  • C&EN Media Group. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.

  • ChemPoint. (2020). Safety Data Sheet: N,N-Dimethylacetamide.

  • Clark, J. (2015). The Preparation of Amides. Chemguide.

  • GAIACA. (2021). Hazardous Waste Characteristics Explained in a Simple Overview.

  • ChemicalBook. N,N-diethylpentanamide.

  • PubChem. 4-Chloro-N,N-dimethylpentanamide.

  • ChemSrc. (2025). N,N-Dimethylpropanamide.

  • BenchChem. Proper Disposal of N,N-Dimethyl-D6-acetamide: A Guide for Laboratory Professionals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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